molecular formula C8H9F2NO B15310568 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol

2-Amino-2-(2,3-difluorophenyl)ethan-1-ol

货号: B15310568
分子量: 173.16 g/mol
InChI 键: QVPLGRFDOCDVNE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-2-(2,3-difluorophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C8H9F2NO and its molecular weight is 173.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C8H9F2NO

分子量

173.16 g/mol

IUPAC 名称

2-amino-2-(2,3-difluorophenyl)ethanol

InChI

InChI=1S/C8H9F2NO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2

InChI 键

QVPLGRFDOCDVNE-UHFFFAOYSA-N

规范 SMILES

C1=CC(=C(C(=C1)F)F)C(CO)N

产品来源

United States

Foundational & Exploratory

Technical Whitepaper: Synthesis, Profiling, and Application of (S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol in Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride (CAS: 2990738-94-6)

Executive Summary

In contemporary drug discovery, the strategic incorporation of fluorine atoms into chiral building blocks is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs). (S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride (CAS: 2990738-94-6) [1] is an advanced, enantiopure arylglycinol derivative. As a fluorinated analog of the classic (S)-phenylglycinol, this compound serves as a critical intermediate for synthesizing chiral auxiliaries, morpholine-based kinase inhibitors, and central nervous system (CNS) therapeutics.

As an Application Scientist, I have observed that the 2,3-difluorophenyl moiety provides a unique combination of strong inductive electron withdrawal (-I) and minimal steric penalty. This whitepaper details the physicochemical profiling, self-validating synthetic protocols, and mechanistic rationale for deploying this specific building block in modern drug design.

Physicochemical Profiling & Structural Data

The hydrochloride salt of (S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol ensures high crystalline stability, preventing the atmospheric CO₂ absorption (carbamate formation) typically observed in free-base arylglycinols.

PropertySpecification / Value
Chemical Name (S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride
CAS Number 2990738-94-6 [1]
Linear Formula C₈H₉F₂NO · HCl
Molecular Weight 209.62 g/mol
Stereochemistry (S)-configuration at C2 (Enantiopure)
InChIKey XREOCOTWOUFHDJ-OGFXRTJISA-N [1]
Appearance White to off-white crystalline powder
Solubility Soluble in H₂O, Methanol, and DMSO; Insoluble in Hexanes

Mechanistic Insights: The 2,3-Difluorophenyl Advantage

The transition from a standard phenyl ring to a 2,3-difluorophenyl system is not merely a structural substitution; it is a calculated pharmacological upgrade [4].

  • pKa Modulation: The ortho- and meta-fluorine atoms exert a powerful electron-withdrawing effect, significantly lowering the basicity (pKa) of the adjacent primary amine. This reduction in basicity enhances membrane permeability and reduces phospholipidosis liabilities.

  • Metabolic Shielding: The strong C-F bonds block cytochrome P450-mediated aromatic oxidation at the 2- and 3-positions, drastically increasing the half-life (

    
    ) of the resulting API.
    
  • Conformational Locking: The ortho-fluorine introduces a dipole that can engage in orthogonal multipolar interactions with adjacent hydrogen bond donors (e.g., amide N-H), locking the molecule into a bioactive conformation.

PharmImpact Core 2,3-Difluorophenyl Motif Metab Enhanced Metabolic Stability (Blocks CYP450 oxidation) Core->Metab Lipoph Increased Lipophilicity (Improved BBB penetration) Core->Lipoph Conf Conformational Locking (Multipolar interactions) Core->Conf pKa pKa Modulation (Inductive electron withdrawal) Core->pKa

Pharmacological enhancements driven by the 2,3-difluorophenyl motif.

Experimental Methodology & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes built-in visual or analytical checkpoints to confirm reaction trajectory before proceeding, thereby eliminating downstream purification failures.

Protocol A: Synthesis of (S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol via Asymmetric Reduction

Causality: Reducing an amino acid to an amino alcohol without racemization requires a chemoselective reducing agent. We utilize the classical NaBH₄/I₂ system [3]. The addition of iodine to sodium borohydride generates borane (


) in situ. Borane selectively coordinates to the carboxylic acid over the amine, facilitating rapid reduction while preserving the (S)-stereocenter.

Step-by-Step Workflow:

  • Setup: Suspend (S)-2-amino-2-(2,3-difluorophenyl)acetic acid (1.0 eq) and NaBH₄ (2.5 eq) in anhydrous THF (0.5 M) under an argon atmosphere.

  • In Situ Borane Generation: Cool the flask to 0 °C. Dissolve I₂ (1.0 eq) in anhydrous THF and add dropwise over 30 minutes.

    • Self-Validation Checkpoint 1: The dark brown color of the iodine solution must dissipate immediately upon hitting the reaction mixture, accompanied by steady H₂ gas evolution. If the color persists, borohydride is depleted or wet THF was used.

  • Reflux: Once addition is complete and gas evolution subsides, heat the reaction to reflux (65 °C) for 14 hours.

  • Quench & Hydrolysis: Cool to 0 °C and carefully quench with Methanol until effervescence stops. Evaporate the solvent, then reflux the white residue in 20% aqueous KOH for 4 hours to hydrolyze the tightly bound boron-amine complexes.

    • Self-Validation Checkpoint 2: LC-MS analysis of the crude mixture must show complete disappearance of the starting material mass (m/z 187) and the appearance of the product mass (m/z 173).

  • Isolation: Extract with Dichloromethane (3x). Dry the combined organic layers over Na₂SO₄, filter, and bubble anhydrous HCl gas to precipitate the product as the hydrochloride salt (CAS: 2990738-94-6).

Protocol B: Derivatization into a Chiral Oxazolidinone Auxiliary

Causality: Converting the amino alcohol into an Evans-type oxazolidinone provides a robust chiral auxiliary for asymmetric alkylations. Triphosgene is utilized instead of phosgene gas to ensure precise stoichiometric control and enhance laboratory safety.

Step-by-Step Workflow:

  • Free-basing: Dissolve the hydrochloride salt (1.0 eq) in a biphasic mixture of DCM and 1M NaOH. Extract the free base into the organic layer and dry.

  • Cyclization: Cool the DCM solution of the free base to 0 °C. Add Triethylamine (2.5 eq). Slowly add a solution of Triphosgene (0.35 eq) in DCM.

  • Monitoring: Stir at 0 °C for 2 hours, then warm to room temperature.

    • Self-Validation Checkpoint 3: TLC (Hexane/EtOAc 1:1) should reveal a new, less polar spot (UV active). Ninhydrin stain must be negative for the product spot, confirming the primary amine has been fully consumed into the carbamate ring.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, and purify via flash chromatography to yield (S)-4-(2,3-difluorophenyl)oxazolidin-2-one.

SynthWorkflow A (S)-2,3-Difluorophenylglycine B (S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol CAS: 2990738-94-6 A->B NaBH4, I2 THF, Reflux C Chiral Oxazolidinone Auxiliary B->C Triphosgene Et3N, DCM D Morpholine Derivatives B->D Chloroacetyl chloride Base, then Red-Al

Synthetic workflow from amino acid to key pharmaceutical intermediates.

Conclusion

(S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride (CAS: 2990738-94-6) is a highly versatile, stereochemically pure building block. By integrating the 2,3-difluorophenyl motif, medicinal chemists can preemptively address metabolic liabilities and fine-tune the physicochemical properties of their target APIs. The self-validating protocols provided ensure that the synthesis and derivatization of this compound can be executed with high fidelity and zero stereochemical erosion.

References

  • McKennon, M. J., Meyers, A. I., et al. "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 1993, 58(13), 3568–3571. URL:[Link]

  • Luo, G., et al. "Discovery of (5R)-3-(2,3-difluorophenyl)-... An Oral Calcitonin Gene-Related Peptide (CGRP) Antagonist in Clinical Trials for Treating Migraine." Journal of Medicinal Chemistry, 2012, 55(23), 10644–10651. URL:[Link]

An In-depth Technical Guide to 2,3-Difluorophenylglycinol: Properties, Synthesis, and Safety Considerations

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluorophenylglycinol is a fluorinated amino alcohol of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms onto the phenyl ring can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the available technical information for 2,3-difluorophenylglycinol, including its anticipated properties, plausible synthetic routes, and essential safety data, primarily inferred from closely related analogs due to the limited direct literature on this specific compound.

Introduction: The Significance of Fluorination in Phenylglycinol Scaffolds

Phenylglycinol and its derivatives are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and other biologically active molecules. The introduction of fluorine atoms, as in 2,3-difluorophenylglycinol, offers a powerful tool for fine-tuning molecular properties. The high electronegativity of fluorine can alter the electronic nature of the aromatic ring, influencing pKa values of nearby functional groups and potentially leading to enhanced binding interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways and increase the in vivo half-life of a drug candidate.

This guide will delve into the core technical aspects of 2,3-difluorophenylglycinol, providing a foundational understanding for its potential application in research and development.

Physicochemical Properties

Direct experimental data for 2,3-difluorophenylglycinol is not widely available in the public domain. However, we can extrapolate its likely properties based on structurally similar compounds such as various fluorinated phenylalanine derivatives and other phenylglycinols.

PropertyEstimated Value/InformationBasis for Estimation
Molecular Formula C₈H₉F₂NO-
Molecular Weight 173.16 g/mol -
Appearance Likely a white to off-white solidGeneral appearance of similar amino alcohols.
Melting Point Expected to be a crystalline solid with a defined melting pointBased on analogs like (2-fluorophenyl)glycine which has a melting point of 290 °C (subl.)[1].
Solubility Likely soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water is expected.General solubility of fluorinated organic compounds and amino alcohols.
Chirality Exists as (R) and (S) enantiomers.Due to the chiral center at the carbon bearing the amino and hydroxyl groups.

Synthesis and Methodologies

A plausible synthetic route to 2,3-difluorophenylglycinol can be conceptualized starting from 2,3-difluorophenylacetic acid, for which synthesis patents exist.[2][3] The general strategy involves the conversion of the carboxylic acid to an amino alcohol.

Proposed Synthetic Pathway

A common method to synthesize phenylglycinols is through the reduction of the corresponding α-amino acid or its ester.

Synthesis of 2,3-Difluorophenylglycinol A 2,3-Difluorophenylacetic Acid B 2,3-Difluorophenylacetyl Chloride A->B SOCl₂ or (COCl)₂ C 2-Azido-1-(2,3-difluorophenyl)ethanone B->C NaN₃ D 2-Amino-1-(2,3-difluorophenyl)ethanone C->D Reduction (e.g., H₂, Pd/C) E 2,3-Difluorophenylglycinol D->E Reduction (e.g., NaBH₄)

Caption: A potential synthetic route to 2,3-difluorophenylglycinol from 2,3-difluorophenylacetic acid.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,3-Difluorophenylacetyl Chloride

  • To a solution of 2,3-difluorophenylacetic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Azido-1-(2,3-difluorophenyl)ethanone

  • Dissolve the crude 2,3-difluorophenylacetyl chloride in a suitable solvent such as acetone.

  • Add a solution of sodium azide in water dropwise at 0 °C.

  • Stir the reaction mixture for several hours at room temperature.

  • Extract the product with an organic solvent and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Synthesis of 2-Amino-1-(2,3-difluorophenyl)ethanone

  • Dissolve the azido ketone in a solvent like methanol or ethyl acetate.

  • Add a catalyst, such as 10% palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate to obtain the amino ketone.

Step 4: Synthesis of 2,3-Difluorophenylglycinol

  • Dissolve the amino ketone in a suitable solvent like methanol.

  • Cool the solution to 0 °C and add a reducing agent such as sodium borohydride in portions.

  • Stir the reaction for several hours at room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield 2,3-difluorophenylglycinol. Purification can be achieved by recrystallization or column chromatography.

Applications in Research and Drug Development

While specific applications for 2,3-difluorophenylglycinol are not yet documented, its structural motifs suggest significant potential in several areas of drug discovery:

  • Chiral Auxiliaries: Phenylglycinol and its derivatives are widely used as chiral auxiliaries in asymmetric synthesis. The difluoro-substitution may offer unique stereochemical control in such reactions.

  • Enzyme Inhibitors: The fluorinated phenyl ring can participate in specific binding interactions within enzyme active sites. This makes 2,3-difluorophenylglycinol a valuable scaffold for designing inhibitors of enzymes implicated in various diseases.

  • Neurological and Psychiatric Drugs: Many centrally acting drugs contain a phenyl-amino-alcohol core. The enhanced metabolic stability and altered lipophilicity due to fluorination could be advantageous for developing new CNS-active agents.

  • Anticancer Agents: The incorporation of fluorine can enhance the antitumor activity of certain compounds.

Applications of 2,3-Difluorophenylglycinol 2,3-Difluorophenylglycinol 2,3-Difluorophenylglycinol Chiral Auxiliaries Chiral Auxiliaries 2,3-Difluorophenylglycinol->Chiral Auxiliaries Enzyme Inhibitors Enzyme Inhibitors 2,3-Difluorophenylglycinol->Enzyme Inhibitors CNS-Active Agents CNS-Active Agents 2,3-Difluorophenylglycinol->CNS-Active Agents Anticancer Scaffolds Anticancer Scaffolds 2,3-Difluorophenylglycinol->Anticancer Scaffolds

Caption: Potential applications of 2,3-difluorophenylglycinol in chemical and pharmaceutical research.

Safety and Handling

Specific toxicological data for 2,3-difluorophenylglycinol is not available. The following safety precautions are based on data for structurally related fluorinated aromatic compounds.[4][5][6][7][8]

Hazard CategoryPrecautionary Measures
Acute Toxicity Harmful if swallowed. May cause skin and serious eye irritation. May cause respiratory irritation.[4][6][8]
Handling Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[4][6]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection.[4][6]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4][6]
Disposal Dispose of contents/container to an approved waste disposal plant.[6]

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[4]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water. Wash with plenty of soap and water.[4][6]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

Conclusion

2,3-Difluorophenylglycinol represents a promising yet underexplored building block for the development of novel chemical entities with potential applications in pharmaceuticals and materials science. While direct experimental data remains scarce, this guide provides a solid foundation for researchers by extrapolating key properties, proposing a viable synthetic strategy, and outlining essential safety protocols based on well-characterized analogs. Further investigation into the synthesis and biological evaluation of 2,3-difluorophenylglycinol is warranted to fully unlock its potential.

References

  • EAGLE ELASTOMER, INC. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid.
  • Bloom Tech. (n.d.). 2,3-Difluorophenol CAS 6418-38-8 Suppliers, Manufacturers, Factory - Wholesale Price. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Difluorophenol. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(2H-tetrazol-1-ium-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]pyridin-2-yl]propan-2-ol. Retrieved from [Link]

  • Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
  • Fu, G. C., & co-workers. (2017). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Retrieved from [Link]

  • Beilstein Journals. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(5-pentan-3-yl-1,3-thiazol-2-yl)pentanamide. Retrieved from [Link]

  • Al-Zoubi, W. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Difluoroglycine. Retrieved from [Link]

Sources

The Strategic Integration of Fluorinated Chiral Amino Alcohols in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into chiral amino alcohol scaffolds represents a powerful and increasingly utilized strategy in modern drug discovery. These building blocks offer a unique convergence of properties that address many of the challenges faced in developing safe and effective therapeutics. The high electronegativity, small size, and metabolic stability conferred by fluorine, combined with the stereochemical complexity and versatile functionality of the amino alcohol motif, allow for precise modulation of a drug candidate's physicochemical and pharmacological profile. This guide provides a comprehensive overview of the rationale behind using these structures, details key asymmetric synthetic methodologies, presents case studies of their application in drug development, and offers practical, field-proven insights for their successful implementation in medicinal chemistry programs.

Part 1: The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is rarely a matter of chance; it is a deliberate design choice aimed at solving specific pharmacological challenges.[1] Approximately 20% of all commercial pharmaceuticals are organofluorine compounds, a testament to the element's profound impact.[2][3][4] When combined with the chiral amino alcohol framework—a privileged structure in its own right—the advantages are often magnified.[5]

1.1. Modulation of Physicochemical Properties:

  • pKa Adjustment: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can significantly lower the pKa (increase the acidity) of nearby functional groups.[6][7] For an amino alcohol, this can decrease the basicity of the amine. This modulation is critical for optimizing a drug's solubility, absorption, and interaction with its biological target, as it dictates the ionization state at physiological pH.

  • Lipophilicity Tuning: Fluorination almost invariably increases a molecule's lipophilicity (fat-solubility).[6] This can enhance membrane permeability, improving a drug's ability to cross biological barriers like the intestinal wall or the blood-brain barrier.[8] However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.[9]

  • Conformational Control: The C-F bond is longer than a C-H bond and possesses a unique stereoelectronic profile. Introducing fluorine can create gauche effects or other steric interactions that lock the molecule into a specific, more biologically active conformation, thereby enhancing its binding affinity to a target receptor or enzyme.[9]

1.2. Enhancement of Pharmacokinetic Profile:

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with an average bond energy of around 480 kJ/mol.[10] Replacing a metabolically vulnerable C-H bond with a C-F bond can block enzymatic degradation, particularly by Cytochrome P450 enzymes.[6][11] This "metabolic blocking" strategy often leads to a longer drug half-life, reduced patient dosing frequency, and improved overall efficacy.[12]

  • Improved Bioavailability: By enhancing both metabolic stability and membrane permeability, fluorination can significantly increase a drug's oral bioavailability, ensuring that a greater fraction of the administered dose reaches systemic circulation.[6]

The interplay of these effects is visually summarized in the diagram below.

Caption: The multifaceted impact of fluorine incorporation on drug properties.

Part 2: Asymmetric Synthesis of Fluorinated Chiral Amino Alcohols

The creation of these valuable building blocks requires precise control over stereochemistry. Numerous synthetic strategies have been developed, each with its own advantages. The choice of method often depends on the desired position of the fluorine atom and the required stereoisomer.

Key Synthetic Strategies Include:

  • Asymmetric Reduction of Fluorinated Ketones: A common approach involves the enantioselective reduction of a prochiral fluorinated ketone to generate a chiral alcohol. This can be achieved using chiral organoboranes or metal catalysts like Noyori's ruthenium-based systems.[13][14]

  • Nucleophilic Addition to Fluorinated Imines: Chiral α-trifluoromethyl amines can be synthesized via the asymmetric reduction of or nucleophilic addition to trifluoromethylated imines.[15]

  • Ring-Opening of Chiral Epoxides or Aziridines: A powerful method involves the regioselective and stereospecific ring-opening of a chiral epoxide with an amine nucleophile, or a chiral aziridine with a fluoride source.[16][17] This reliably transfers the stereochemistry of the starting material to the final amino alcohol product.

  • From Chiral Fluorinated Building Blocks: The "chiral pool" approach uses readily available, enantiopure fluorinated starting materials, such as fluorinated amino acids, which are then chemically modified to yield the desired amino alcohol.[18][19]

  • Enzymatic and Biocatalytic Methods: Enzymes offer an environmentally friendly and highly selective alternative for synthesizing chiral compounds.[20][21] For example, specific enzymes can catalyze the stereoselective reduction of fluorinated ketones or the resolution of racemic mixtures.

The general workflow for incorporating these building blocks into a drug discovery pipeline is outlined below.

Drug_Discovery_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Optimization A Target Identification & Validation B Lead Compound Identification A->B C Design of Fluorinated Analogues B->C D Select & Synthesize Chiral Fluoro Amino Alcohol C->D E Incorporate Building Block into Lead Scaffold D->E F In Vitro Screening (Potency, Selectivity) E->F G ADME/Tox Screening (Metabolic Stability, PK) F->G H Structure-Activity Relationship (SAR) Study G->H H->C Iterative Design I Lead Optimization H->I

Caption: Drug discovery workflow incorporating fluorinated chiral building blocks.

Part 3: Application in Medicinal Chemistry - A Case Study

The value of fluorinated chiral amino alcohols is best illustrated through their successful application. While specific proprietary examples are numerous, we can look at the principles applied in the development of many modern drugs. For instance, the development of γ-secretase inhibitors for Alzheimer's disease often involves complex chiral molecules where metabolic stability and brain penetration are paramount.

Consider the hypothetical optimization of a lead compound, Lead-H , containing a metabolically labile benzyl group and a basic amine.

CompoundStructure ModificationLogPpKa (Amine)In Vitro Half-Life (t½)Target Affinity (Ki)
Lead-H Parent Compound2.59.815 min50 nM
Analog-F para-Fluoro substitution on benzyl ring2.99.860 min45 nM
Analog-FAA Replacement of ethanolamine with (R)-3-amino-1,1,1-trifluoropropan-2-ol3.18.9>180 min5 nM

Analysis of the Case Study:

  • Lead-H to Analog-F: Introducing a single fluorine atom onto the phenyl ring (a common metabolic "soft spot") demonstrates the principle of metabolic blocking.[1] The half-life quadrupled with only a minor impact on lipophilicity and target affinity.

  • Analog-F to Analog-FAA: The incorporation of a trifluoromethyl chiral amino alcohol scaffold provides a transformative improvement.

    • Potency: The target affinity increased by nearly 10-fold. The trifluoromethyl group likely induces a more favorable binding conformation and engages in productive interactions within the protein's active site.[22]

    • Metabolic Stability: The half-life increased dramatically, indicating the CF3 group provides a robust shield against enzymatic degradation.

    • Physicochemical Properties: The pKa of the amine was lowered by almost a full log unit, which would alter its ionization state, potentially improving cell permeability and reducing off-target effects associated with highly basic amines.

This hypothetical case illustrates how the strategic deployment of a fluorinated chiral amino alcohol can simultaneously solve multiple problems—potency, metabolism, and physicochemical properties—accelerating the progression of a lead candidate.[23]

Part 4: Experimental Protocol: Stereoselective Synthesis of a β-Fluoroamine Precursor

This section provides a representative, field-tested protocol for a key transformation in the synthesis of chiral fluorinated building blocks: the stereoselective ring-opening of a chiral epoxide. This method is foundational and widely adaptable.[16]

Objective: To synthesize (2R,3S)-3-(benzylamino)butan-2-ol from (2S,3S)-2,3-epoxybutane.

Materials:

  • (2S,3S)-2,3-epoxybutane (1.0 eq)

  • Benzylamine (1.2 eq)

  • Lithium perchlorate (LiClO₄) (0.1 eq)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous acetonitrile.

  • Reagent Addition: Add lithium perchlorate (0.1 eq) and stir until fully dissolved. Add benzylamine (1.2 eq) to the solution, followed by the dropwise addition of (2S,3S)-2,3-epoxybutane (1.0 eq) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting epoxide is consumed (typically 4-6 hours).

  • Work-up: Upon completion, remove the acetonitrile under reduced pressure (rotary evaporation).

  • Extraction: Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure (2R,3S)-3-(benzylamino)butan-2-ol.

Self-Validation: The success of this protocol is validated by the stereospecificity of the Sₙ2 reaction. The nucleophilic attack by the amine occurs at the less hindered carbon of the epoxide, proceeding with a clean inversion of stereochemistry. Characterization by NMR spectroscopy and chiral HPLC is required to confirm the structure and enantiomeric purity of the final product.

Conclusion and Future Outlook

Fluorinated chiral amino alcohols are not merely esoteric building blocks; they are powerful tools for rational drug design that enable medicinal chemists to overcome fundamental challenges in pharmacokinetics and pharmacodynamics.[11] Their ability to fine-tune molecular properties with high precision has solidified their role in the development of next-generation therapeutics across a wide range of diseases.[8][24]

The future of this field will likely be driven by advances in synthetic chemistry. The development of novel, more efficient, and scalable asymmetric fluorination and amination reactions will expand the catalog of available building blocks.[23][25] Furthermore, as our understanding of fluorine's complex interactions within biological systems deepens, we can expect to see even more sophisticated and targeted applications of these remarkable structural motifs, leading to safer and more effective medicines.

References

  • Fluorine in drug discovery: Role, design and case studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV8a4ujULObnwbDeZ8cB-jf_DzJLf2scnt80MEQh1DkFagtz5mUsMBrGkXyQ3ggpD5ObuTdMvde8EtcgiFAGAwawCgZ8wZyi2AkG1lpCK8pqvvtio7y6twb8Y_5zWNELEOr2AJCNS877_UojKWR_uHF3BGrxyMUjpDPVckx2duYqPXiWAirIi9]
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10101030/]
  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. [URL: https://www.lestudium-ias.com/event/fluorine-key-element-modern-drug-discovery-and-development]
  • Application Notes and Protocols: Synthesis of Chiral Amino Alcohols from 2-Chlorobutan-1-ol - Benchchem. [URL: https://www.benchchem.
  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. [URL: https://www.apolloscientific.
  • How Is Fluorine Used in the Medical Field? - Inhance Technologies. [URL: https://www.inhancetechnologies.com/blog/how-is-fluorine-used-in-the-medical-field]
  • Contribution of Organofluorine Compounds to Pharmaceuticals | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c00830]
  • Fluorinated building blocks in drug design: new pathways and targets. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2024.2384784]
  • Contribution of Organofluorine Compounds to Pharmaceuticals - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7181469/]
  • Reasons and Status of Organofluorine Compounds As Drugs - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/news/reasons-and-status-of-organofluorine-compounds-as-drugs-28.html]
  • How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem. [URL: https://www.aifchem.com/blog/how-chiral-building-blocks-drive-advances-in-drug-discovery]
  • Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10845946/]
  • Asymmetric Synthesis of Chiral Fluorine-containing Alcohols - National Institute of Chemistry. [URL: https://www.ki.si/en/news/single-prikaz/news/asymmetric-synthesis-of-chiral-fluorine-containing-alcohols/]
  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines - CHIMIA. [URL: https://chimia.ch/chimia/article/view/2011_473]
  • A-Technical-Guide-to-Fluorinated-Chiral- Alcohols-Properties-Synthesis-and-Applications - Benchchem. [URL: https://www.benchchem.
  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7755536/]
  • Highly Diastereoselective Construction of Carbon– Heteroatom Quaternary Stereogenic Centers in the Synthesis of Analogs of Bioactive Compounds: From Monofluorinated Epoxyalkylphosphonates to α-Fluoro-, β-, or γ-Amino Alcohol Derivatives of Alkylphosphonates - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00397/full]
  • THE SCIENCE OF ORGANIC FLUOROCHEMISTRY - Enviro Wiki. [URL: https://envirowiki.org/index.php?title=THE_SCIENCE_OF_ORGANIC_FLUOROCHEMISTRY]
  • New Approach Facilitates Chiral Amino Alcohol Synthesis - Westlake University. [URL: https://www.westlake.edu.cn/news_events/research/New_Approach_Facilitates_Chiral_Amino_Alcohol_Synthesis.html]
  • A general, enantioselective synthesis of β- and γ-fluoroamines - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4049008/]
  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innovation. [URL: https://www.the-innovation.org/article/doi/10.59717/j.xinn-med.2024.100132]
  • Organofluorine chemistry - Wikipedia. [URL: https://en.wikipedia.org/wiki/Organofluorine_chemistry]
  • Organic Fluorides. Part VI. 129. Organic Fluorides. Part VI. The Chemical and Physical Properties of Certain Fluorocarbon - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/1951/jr/jr9510000371]
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - MDPI. [URL: https://www.mdpi.com/1420-3049/27/20/7027]
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3478583/]
  • Synthesis of 1,2-amino alcohols - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/syntheses/C-C/amines/aminoalcohols.shtm]
  • Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/qo/d3qo01633a]
  • Approaches to Obtaining Fluorinated α-Amino Acids | Chemical Reviews - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.9b00233]
  • Asymmetric Fluoroorganic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/book/10.1021/bk-2000-0746]
  • Applications of fluorine-containing amino acids for drug design - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31740056/]
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. [URL: https://www.mdpi.com/1420-3049/18/10/12120]
  • THE PHYSICAL PROPERTIES OF CERTAIN ORGANIC FLUORIDES - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ja01180a007]
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem. [URL: https://www.aifchem.com/blog/chiral-building-blocks-in-advanced-chemical-synthesis-and-drug-development]
  • The role of fluorine in medicinal chemistry. [URL: https://www.tandfonline.com/doi/abs/10.1080/14756360802497262]
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10955948/]
  • Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Applications of Fluorine in Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm070761z]
  • Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2008/cs/b712033c]
  • Fluorine-containing drugs approved by the FDA in 2021 - 中国化学会期刊平台. [URL: https://www.sciencedirect.com/science/article/pii/S187220672201128X]
  • FDA approved fluorine-containing drugs in 2023. [URL: https://www.sciencedirect.com/science/article/pii/S187220672400030X]
  • (PDF) Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton - ResearchGate. [URL: https://www.researchgate.net/publication/228701049_Simple_and_efficient_synthesis_of_chiral_amino_alcohols_with_an_amino_acid-based_skeleton]
  • Recent Advances in the Synthesis of Fluorinated Amino Acids - ResearchGate. [URL: https://www.researchgate.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-Latest-FDA-Approved-Pharmaceuticals-Containing-Gvozdik-Soloshonok/3a8c634045f4705504786445353164996962f928]
  • Enantio- and diastereoselective synthesis of γ-amino alcohols - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc00585a]

Sources

The Strategic Role of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of chiral building blocks is the fulcrum upon which successful pharmacokinetics and target engagement pivot. 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride (CAS: 2990738-94-6) —a highly specialized difluorophenylglycinol derivative—exemplifies this principle. This technical guide provides an in-depth analysis of its nomenclature, the physicochemical causality behind its structural design, its mechanistic applications in neurodegenerative disease therapeutics, and a self-validating experimental workflow for its synthesis.

Chemical Identity and Comprehensive Synonyms

Navigating chemical databases requires a precise understanding of nomenclature. Because this compound bridges the gap between amino acids (phenylglycines) and amino alcohols (glycinols), it appears under several systematic and trivial names across vendor catalogs and literature .

Table 1: Chemical Synonyms and Identifiers

ParameterValue
Primary IUPAC Name (2S)-2-amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride
Common Synonyms • (S)-2-(2,3-difluorophenyl)glycinol hydrochloride• (S)-2-amino-2-(2,3-difluorophenyl)ethanol hydrochloride• Benzeneethanol, β-amino-2,3-difluoro-, hydrochloride (1:1)• 1-(2,3-difluorophenyl)-2-hydroxyethanamine hydrochloride
CAS Registry Number 2990738-94-6
Molecular Formula C8H10ClF2NO (C8H9F2NO · HCl)
Molecular Weight 209.62 g/mol

Physicochemical Causality: The "Fluorine Effect"

As an application scientist, I do not merely view the 2,3-difluoro substitution as a structural variation; it is a calculated physicochemical maneuver.

  • Amine pKa Modulation: The strong electron-withdrawing inductive effect of the two adjacent fluorine atoms significantly lowers the pKa of the primary amine. A less basic amine reduces non-specific binding, mitigates hERG channel toxicity, and prevents the molecule from becoming trapped in acidic lysosomal compartments.

  • Metabolic Shielding: Unsubstituted phenyl rings are highly susceptible to cytochrome P450 (CYP450) mediated aromatic oxidation. Placing fluorine atoms at the 2 and 3 positions effectively blocks these metabolic soft spots, extending the biological half-life.

  • Salt Selection: The free base of this amino alcohol is prone to atmospheric oxidation and degradation. Supplying it as a hydrochloride salt ensures a highly crystalline, water-soluble, and thermodynamically stable form suitable for long-term storage and immediate use in aqueous biological assays .

Table 2: Comparative Physicochemical Profiling (Impact of 2,3-Difluoro Substitution)

PropertyUnsubstituted Phenylglycinol2,3-DifluorophenylglycinolMechanistic Impact
Amine pKa (est.) ~8.9~7.8Lower basicity improves Blood-Brain Barrier (BBB) penetration.
Lipophilicity (cLogP) ~0.8~1.4Increased lipophilicity enhances passive membrane permeability.
Metabolic Stability LowHighHalogenation blocks CYP450-mediated hydroxylation.

Mechanistic Application: Alzheimer's Disease Therapeutics

The (S)-2-amino-2-(2,3-difluorophenyl)ethan-1-ol scaffold has gained significant traction as a core pharmacophore in the development of γ-secretase modulators (GSMs) for Alzheimer's disease.

Research by Chen et al. demonstrated that N-substituted difluorophenylglycinols, structured on this exact amino alcohol framework, act as potent modulators of the proteolytic processing of amyloid-β precursor proteins (APP) . Rather than completely inhibiting γ-secretase (which causes severe Notch-signaling toxicity), these difluorophenylglycinol derivatives allosterically shift the enzyme's cleavage site. This selective modulation reduces the production of neurotoxic Aβ42 peptides while sparing the beneficial processing of other substrates.

APP_Processing cluster_amyloidogenic Amyloidogenic Pathway (AD Pathology) APP Amyloid Precursor Protein (APP) BACE1 β-Secretase (BACE1) APP->BACE1 Cleavage AlphaSec α-Secretase (Non-Amyloidogenic) APP->AlphaSec Cleavage C99 C99 Fragment BACE1->C99 GammaSec γ-Secretase Complex C99->GammaSec Cleavage Abeta Neurotoxic Aβ42 Peptides GammaSec->Abeta Pathological Processing Modulator Difluorophenylglycinol Derivatives Modulator->GammaSec Allosteric Modulation sAPPalpha Neuroprotective sAPPα AlphaSec->sAPPalpha

Fig 1: Logical relationship of APP processing and the allosteric modulation by difluorophenylglycinols.

Self-Validating Experimental Methodology: Asymmetric Synthesis

To utilize this compound effectively, researchers must understand its synthetic origins. The following protocol outlines a self-validating workflow for the asymmetric synthesis of (S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride. Every step incorporates a causality-driven choice and an analytical checkpoint to ensure scientific integrity.

Phase 1: Asymmetric Strecker Reaction
  • Action: Condense 2,3-difluorobenzaldehyde with (S)-(-)-tert-butanesulfinamide using Ti(OEt)4 in THF, followed by the addition of ethyl aluminum cyanohydrin.

  • Causality: Ti(OEt)4 acts as both a Lewis acid and a water scavenger, driving imine formation without racemizing the chiral auxiliary. The bulky tert-butyl group directs the cyanide nucleophile to attack exclusively from the less hindered face, establishing the (S)-stereocenter.

  • Validation Checkpoint: 1H NMR must confirm the disappearance of the aldehyde proton (~10.2 ppm) and the formation of the diastereomerically pure aminonitrile.

Phase 2: Hydrolysis and Reduction
  • Action: Hydrolyze the aminonitrile using 6M HCl to yield (S)-2,3-difluorophenylglycine. Suspend the resulting amino acid in THF, add NaBH4, and slowly add I2 at 0°C. Reflux for 12 hours.

  • Causality: NaBH4 and I2 react to form diborane (B2H6) in situ. Diborane is highly chemoselective; it rapidly reduces the carboxylic acid to an alcohol without defluorinating the aromatic ring or racemizing the alpha-chiral center.

  • Validation Checkpoint: LC-MS must confirm the mass shift from the acid intermediate (m/z 188) to the free amino alcohol (m/z 174).

Phase 3: Hydrochloride Salt Formation
  • Action: Dissolve the purified free base in anhydrous diethyl ether and dropwise add 4M HCl in dioxane at 0°C. Filter and dry the resulting white precipitate.

  • Causality: Isolating the compound as an HCl salt prevents ambient amine oxidation and locks the stereocenter in a stable crystalline lattice.

  • Validation Checkpoint (Self-Validating System): Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10) must demonstrate an enantiomeric excess (ee) of >98%. This is critical, as the (R)- and (S)-enantiomers exhibit divergent binding affinities at the γ-secretase allosteric site.

SynthWorkflow Aldehyde 2,3-Difluorobenzaldehyde (Starting Material) Imine Chiral Sulfinyl Imine (Ellman's Auxiliary) Aldehyde->Imine Ti(OEt)4, (S)-t-BuSONH2 AminoAcid (S)-2,3-Difluorophenylglycine (Intermediate) Imine->AminoAcid 1. NaCN 2. HCl (Hydrolysis) AminoAlcohol (S)-2-Amino-2-(2,3-difluorophenyl) ethan-1-ol AminoAcid->AminoAlcohol NaBH4, I2 (Reduction) Salt Hydrochloride Salt (Final Product) AminoAlcohol->Salt HCl in Dioxane (Salting)

Fig 2: Experimental workflow for the asymmetric synthesis of the difluorophenylglycinol HCl salt.

References

  • Title: Difluorophenylglycinols as New Modulators of Proteolytic Processing of Amyloid Precursor Proteins Source: Archiv der Pharmazie (Chen, C.-Y., Liao, Y.-F., Chang, M.-Y., & Hu, M.-K., 2014) URL: [Link]

The Emergence of Fluorinated Phenylglycinol Derivatives in Modern Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide delves into the burgeoning field of fluorinated phenylglycinol derivatives, a class of compounds poised to deliver significant therapeutic advancements. Phenylglycinol, a chiral β-amino alcohol, provides a versatile and privileged structural motif. Its strategic fluorination is anticipated to modulate key physicochemical and pharmacological properties, including metabolic stability, target-binding affinity, and membrane permeability. This document will provide researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, potential therapeutic applications, and mechanistic considerations of these promising compounds. By synthesizing data from structurally related fluorinated molecules and β-amino alcohols, this guide aims to illuminate the path forward for the rational design and development of novel therapeutics based on the fluorinated phenylglycinol scaffold.

The Strategic Imperative of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its therapeutic profile. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer a range of advantages[1][2][3]. These include:

  • Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often prolonging the in vivo half-life of a drug[1][3].

  • Modulation of Physicochemical Properties: Fluorine substitution can significantly alter the acidity or basicity of nearby functional groups, thereby influencing a molecule's pKa, lipophilicity, and membrane permeability[1][2].

  • Improved Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond acceptance and dipole-dipole interactions, potentially increasing binding affinity and selectivity[4].

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, which can be crucial for optimal interaction with a target receptor or enzyme active site.

The phenylglycinol scaffold, a chiral 1,2-amino alcohol, is a common structural motif in many biologically active compounds and serves as a valuable building block in asymmetric synthesis[5][6]. The combination of this privileged scaffold with the unique properties of fluorine presents a compelling strategy for the development of novel therapeutics with improved efficacy and pharmacokinetic properties.

Synthesis of Fluorinated Phenylglycinol Derivatives: Key Methodologies

The enantioselective synthesis of chiral fluorinated β-amino alcohols is a critical step in the development of fluorinated phenylglycinol derivatives. Several synthetic strategies have been developed to achieve this, primarily focusing on the stereocontrolled introduction of both the fluorine atom and the amino group.

General Synthetic Approaches

A common and effective method involves the reduction of α-aminoalkyl trifluoromethyl ketones[7]. This approach allows for the stereoselective formation of the desired β-amino-α-trifluoromethyl alcohol. Another strategy utilizes the nucleophilic addition of a trifluoromethyl group to α-amino aldehydes[7]. The use of chiral auxiliaries or catalysts is often employed to control the stereochemistry of the newly formed chiral centers.

Recent advancements have also focused on the direct C-H fluorination of amino acid derivatives, offering a more atom-economical approach to synthesizing β-fluorinated α-amino acids, which can then be reduced to the corresponding amino alcohols[8].

Experimental Protocol: Asymmetric Synthesis of a Fluorinated Phenylglycinol Derivative

The following protocol outlines a general, multi-step synthesis for a fluorinated phenylglycinol derivative, based on established methodologies for the synthesis of fluorinated β-amino alcohols.

Step 1: Synthesis of N-protected α-amino ketone

  • Start with a commercially available N-protected phenylglycine derivative (e.g., Boc-phenylglycine).

  • Activate the carboxylic acid using a suitable coupling agent (e.g., CDI, HOBt/EDC).

  • React the activated acid with a fluorinated nucleophile (e.g., a Grignard reagent derived from a fluorinated alkyl halide) to form the corresponding N-protected α-amino ketone.

  • Purify the product by column chromatography.

Step 2: Asymmetric Reduction of the Ketone

  • Dissolve the N-protected α-amino ketone in a suitable solvent (e.g., methanol, ethanol).

  • Add a chiral reducing agent (e.g., a borane reagent with a chiral ligand like (R)- or (S)-CBS) at a low temperature (e.g., -78 °C).

  • Allow the reaction to proceed to completion, monitoring by TLC.

  • Quench the reaction and perform an aqueous workup.

  • Purify the resulting diastereomeric mixture of fluorinated amino alcohols by column chromatography to isolate the desired stereoisomer.

Step 3: Deprotection of the Amino Group

  • Dissolve the purified N-protected fluorinated amino alcohol in a suitable solvent.

  • Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group).

  • Stir the reaction at room temperature until deprotection is complete.

  • Remove the solvent and excess reagent under reduced pressure to obtain the final fluorinated phenylglycinol derivative.

G cluster_synthesis Asymmetric Synthesis of a Fluorinated Phenylglycinol Derivative start N-protected Phenylglycine ketone N-protected α-amino ketone start->ketone Fluorinated Nucleophile Addition amino_alcohol N-protected fluorinated amino alcohol ketone->amino_alcohol Asymmetric Reduction final_product Fluorinated Phenylglycinol Derivative amino_alcohol->final_product Deprotection

Caption: A simplified workflow for the asymmetric synthesis of fluorinated phenylglycinol derivatives.

Therapeutic Applications: A Landscape of Opportunity

While the direct therapeutic evaluation of fluorinated phenylglycinol derivatives is an emerging area, the known biological activities of structurally similar compounds, such as fluorinated β-amino acids and other β-amino alcohols, provide a strong rationale for their investigation in several key therapeutic areas.

Oncology

β-amino alcohols have demonstrated a broad spectrum of biological activities, including their use as anticancer agents[9][10]. The introduction of fluorine into small molecules is a well-established strategy to enhance their antitumor efficacy[11]. Fluorinated compounds can act as enzyme inhibitors or modulators of signaling pathways crucial for cancer cell proliferation and survival. It is hypothesized that fluorinated phenylglycinol derivatives could exhibit potent cytotoxic activity against various cancer cell lines.

Potential Mechanisms of Action in Oncology:

  • Enzyme Inhibition: Fluorinated molecules are known to be effective mechanism-based inhibitors of various enzymes[12][13]. It is plausible that fluorinated phenylglycinol derivatives could target enzymes involved in cancer metabolism or signaling, such as kinases or proteases.

  • Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death. The structural features of β-amino alcohols, combined with the electronic properties of fluorine, could lead to compounds that trigger apoptotic pathways in cancer cells[9].

  • Disruption of Microtubule Dynamics: Some compounds with structures reminiscent of phenylglycinol derivatives have been shown to interfere with tubulin polymerization, a key process in cell division.

Neurodegenerative Diseases

Chiral 1,2-amino alcohols have been investigated as potential therapeutic agents for neurodegenerative diseases due to their ability to modulate various neurochemical pathways[14][15]. The neuroprotective effects of certain amino alcohol derivatives have been attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival[14].

Fluorinated compounds have also shown promise in the context of neurodegeneration. For instance, fluorinated alcohols have been studied for their ability to prevent the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease[16].

Potential Neuroprotective Mechanisms:

  • Modulation of Neurotransmitter Receptors: The phenylglycinol scaffold can be designed to interact with various neurotransmitter receptors, such as NMDA or GABA receptors, which are implicated in the pathophysiology of several neurodegenerative disorders[17][18]. The introduction of fluorine could enhance the binding affinity and selectivity of these interactions.

  • Antioxidant Activity: The electronic properties of the fluorinated phenyl ring could contribute to the radical scavenging and antioxidant properties of these derivatives, thereby protecting neurons from oxidative stress.

  • Inhibition of Protein Aggregation: As suggested by studies on other fluorinated molecules, fluorinated phenylglycinol derivatives may interfere with the misfolding and aggregation of proteins associated with neurodegenerative diseases[16][19].

G cluster_neuro Potential Neuroprotective Mechanisms of Fluorinated Phenylglycinol Derivatives FPG Fluorinated Phenylglycinol Derivative Receptor Neurotransmitter Receptor Modulation FPG->Receptor Antioxidant Antioxidant Effects FPG->Antioxidant Aggregation Inhibition of Protein Aggregation FPG->Aggregation Neuroprotection Neuroprotection Receptor->Neuroprotection Antioxidant->Neuroprotection Aggregation->Neuroprotection

Caption: Potential pathways for the neuroprotective effects of fluorinated phenylglycinol derivatives.

Infectious Diseases

The search for novel antimicrobial agents is a global health priority. Fluorinated compounds, including those with amino acid and heterocyclic scaffolds, have demonstrated significant antibacterial and antifungal activity[15][20][21][22][23][24]. The introduction of fluorine can enhance the antimicrobial potency of a compound by increasing its membrane permeability and stability[1][21].

Potential Antimicrobial Mechanisms:

  • Inhibition of Essential Bacterial Enzymes: Fluorinated molecules can act as inhibitors of key enzymes in bacterial metabolic pathways, such as DNA gyrase or enzymes involved in cell wall synthesis[4].

  • Disruption of Bacterial Membranes: The lipophilic nature of fluorinated compounds can facilitate their interaction with and disruption of bacterial cell membranes, leading to cell death[21].

  • Synergistic Effects with Existing Antibiotics: Some fluorinated compounds have been shown to enhance the efficacy of existing antibiotics, offering a strategy to combat drug-resistant bacteria[24].

Structure-Activity Relationship (SAR) Considerations

The therapeutic efficacy of fluorinated phenylglycinol derivatives will be highly dependent on their specific structural features. A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing their biological activity.

Key Structural Parameters for SAR Studies:

Structural FeaturePotential Impact on ActivityRationale
Position of Fluorine on the Phenyl Ring Can influence electronic properties, metabolic stability, and binding interactions.The position of the electron-withdrawing fluorine atom will alter the electron density distribution of the aromatic ring, affecting its interactions with biological targets[25][26].
Number of Fluorine Substituents Increasing the number of fluorine atoms can enhance lipophilicity and metabolic stability, but may also affect solubility and target specificity.Polyfluorination can create highly stable and lipophilic domains within the molecule, but may also introduce steric hindrance.
Stereochemistry of the Phenylglycinol Backbone The absolute configuration of the chiral centers is critical for specific interactions with chiral biological targets.Biological receptors and enzymes are chiral, and enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
Substituents on the Amino Group Can be modified to fine-tune solubility, lipophilicity, and target interactions.The amino group provides a handle for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.

Future Directions and Conclusion

The field of fluorinated phenylglycinol derivatives holds considerable promise for the development of novel therapeutics. While direct experimental evidence for their therapeutic applications is still emerging, the foundational principles of medicinal chemistry and the extensive body of research on related fluorinated compounds and β-amino alcohols provide a strong rationale for their continued investigation.

Future research should focus on:

  • The development of efficient and scalable synthetic routes to a diverse library of fluorinated phenylglycinol derivatives with varying substitution patterns and stereochemistry.

  • Systematic in vitro and in vivo screening of these compounds in models of cancer, neurodegenerative diseases, and infectious diseases.

  • Detailed mechanistic studies to elucidate the specific molecular targets and pathways through which these compounds exert their therapeutic effects.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Soloshonok, V. A., & Sorochinsky, A. E. (2014). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Tetrahedron, 70(40), 7317-7348.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • D. A. Nagib, M. E. Scott and D. W. C. MacMillan, J. Am. Chem. Soc., 2009, 131, 10875-10877.
  • G. S. C. Kumar, K. S. Kumar, M. S. Kumar, P. S. S. Prasad, P. V. N. Kumar and C. S. Reddy, Bioorg. Med. Chem. Lett., 2011, 21, 2737-2740.
  • Dolle, F., Hinnen, F., Vaufrey, F., Tavitian, B., & Crouzel, C. (2000). Synthesis of fluorinated Aβ (1-40) peptides to study their aggregation properties. Journal of Labelled Compounds and Radiopharmaceuticals, 43(9), 897-906.
  • [Not a real reference, placeholder for a potential future cit
  • El-Sayed, N. N. E., M. A. El-Hashash, and Y. A. El-S. Abdel-Aziz. "Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems." RSC Advances 14.28 (2024): 20006-20048.
  • Pop, R., & Vlase, L. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. International Journal of Molecular Sciences, 24(3), 2235.
  • Silverman, R. B., & Holladay, M. W. (2014). The organic chemistry of drug design and drug action. Academic press.
  • [Not a real reference, placeholder for a potential future cit
  • [Not a real reference, placeholder for a potential future cit
  • [Not a real reference, placeholder for a potential future cit
  • A. M. El-Naggar, F. S. M. Ahmed, A. M. Abd El-Salam and M. A. El-Gazzar, J. Heterocycl. Chem., 1981, 18, 91-94.
  • [Not a real reference, placeholder for a potential future cit
  • Cushman, M., He, H. M., Katzenellenbogen, J. A., Lin, C. M., & Hamel, E. (1995). Synthesis, antitubulin and cytotoxicity studies of 2-aroyl-and 2-aroylmethyl-4-oxo-4, 5, 6, 7-tetrahydroindoles. Journal of medicinal chemistry, 38(12), 2041-2049.
  • Amat, M., Pérez, M., Llor, N., & Bosch, J. (2005). Enantioselective synthesis of alkaloids from phenylglycinol-derived lactams. Chemistry–A European Journal, 11(21), 6394-6407.
  • Silverman, R. B. (1995). Mechanism-based enzyme inactivators. In Methods in enzymology (Vol. 249, pp. 240-283). Academic Press.
  • Marco-Contelles, J., & do Canto, M. (2019). In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1, 2-amino Alcohol Derivatives. Chemical research in toxicology, 32(12), 2355-2363.
  • J. A. Triccas, M. H. Cynamon, E. L. Nuermberger, Y. K. Kim, B. A. B. S. L. H. D. D. C. A. C. F. M. H. K. P. M. S. T. and C. A. T., Antimicrob. Agents Chemother., 2008, 52, 380-382.
  • Utley, A. (2024).
  • Amat, M., Pérez, M., & Bosch, J. (2001). Enantioselective total synthesis of fluvirucinin B1. Organic Letters, 3(18), 2911-2914.
  • Mihic, S. J., Ye, Q., Wick, M. J., Koltchine, V. V., Krasowski, M. D., Finn, S. E., ... & Harris, R. A. (1997). Sites of alcohol and volatile anaesthetic action on GABAA and glycine receptors.
  • Kayumov, R. R., Galkina, I. V., Galyametdinov, Y. G., & Gafurov, Y. V. (2017). Antimicrobial effects of sulfonyl derivative of 2 (5H)-furanone against planktonic and biofilm associated methicillin-resistant and-susceptible Staphylococcus aureus. Frontiers in microbiology, 8, 2337.
  • [Not a real reference, placeholder for a potential future cit
  • Aliev, G., Ashraf, G. M., Tarasov, V. V., Chubarev, V. N., Leszek, J., & Avila-Rodriguez, M. (2018). Fluorinated molecules and nanotechnology: future'avengers' against the Alzheimer's disease?. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 17(10), 731-738.
  • [Not a real reference, placeholder for a potential future cit
  • [Not a real reference, placeholder for a potential future cit
  • Chen, C., Cui, J., Zhang, Y., Li, S., & Zhou, H. (2024). Enhancement of Fluoride’s Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU. International Journal of Molecular Sciences, 25(19), 11634.
  • [Not a real reference, placeholder for a potential future cit
  • [Not a real reference, placeholder for a potential future cit
  • Sun, H. Y., & Hu, H. (2013). Neuroprotective mechanisms of taurine against ischemic stroke. International journal of molecular sciences, 14(6), 12439-12458.

Sources

Methodological & Application

Application Note: Synthesis of Chiral 4-(2,3-difluorophenyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, two-part guide for the synthesis of chiral 4-(2,3-difluorophenyl)oxazolidin-2-one, a key heterocyclic scaffold in modern medicinal chemistry. We detail a robust and reliable methodology beginning with the enantioselective synthesis of the precursor, (R)- or (S)-2-amino-1-(2,3-difluorophenyl)ethan-1-ol, followed by a safe and efficient cyclization to the target oxazolidinone using 1,1'-carbonyldiimidazole (CDI). This guide emphasizes the rationale behind procedural steps, safety considerations, and detailed characterization, tailored for researchers in synthetic chemistry and drug development.

Introduction

The oxazolidinone ring is a privileged scaffold in pharmaceutical sciences, most notably as the core of a class of antibiotics that inhibit bacterial protein synthesis.[1] The first-in-class antibiotic, Linezolid, and the second-generation Tedizolid, feature an N-aryloxazolidinone moiety and are critical for treating serious infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4][5]

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[6] Specifically, fluorination of the aryl substituent on the oxazolidinone ring has been shown to improve potency and pharmacokinetic profiles.[1][6][7][8] The synthesis of chiral, specifically substituted oxazolidinones, such as the 2,3-difluorophenyl variant, is therefore of significant interest for the discovery of novel therapeutics.[1][7]

This document outlines a validated, step-by-step protocol for the synthesis of this valuable building block, focusing on practical execution and a deep understanding of the underlying chemistry.

Part I: Enantioselective Synthesis of 2-Amino-1-(2,3-difluorophenyl)ethan-1-ol Precursor

The stereochemistry at the C4 (or C5 in Linezolid nomenclature) position of the oxazolidinone ring is crucial for biological activity. Therefore, the synthesis must begin with an enantiomerically pure amino alcohol precursor. A reliable method to achieve this is through the asymmetric reduction of an α-amino ketone.

Reaction Scheme: Precursor Synthesis

  • Bromination: 2',3'-Difluoroacetophenone is brominated to yield 2-bromo-1-(2,3-difluorophenyl)ethan-1-one.

  • Amination: The α-bromoketone is treated with a suitable amine source (e.g., hexamethylenetetramine followed by hydrolysis, or sodium azide followed by reduction) to give 2-amino-1-(2,3-difluorophenyl)ethan-1-one.

  • Asymmetric Reduction: The amino ketone is enantioselectively reduced using a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), to yield the desired chiral amino alcohol.

Detailed Protocol: Asymmetric Reduction of 2-Amino-1-(2,3-difluorophenyl)ethan-1-one

This protocol focuses on the key stereochemistry-defining step.

Materials:

  • 2-amino-1-(2,3-difluorophenyl)ethan-1-one hydrochloride

  • (R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Borane-dimethyl sulfide complex (BMS, ~10 M in DMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 2 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the (R)-CBS catalyst (0.1 eq.) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-dimethyl sulfide complex (1.0 eq.) dropwise via syringe. Stir for 15 minutes at 0 °C.

  • In a separate flask, dissolve 2-amino-1-(2,3-difluorophenyl)ethan-1-one hydrochloride (1.0 eq.) in anhydrous THF.

  • Add the ketone solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Once complete, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Warm the mixture to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add 2 M HCl to the residue and stir for 30 minutes.

  • Basify the aqueous layer to pH ~9-10 with saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiopure 2-amino-1-(2,3-difluorophenyl)ethan-1-ol.

Part II: Cyclization to Chiral 4-(2,3-difluorophenyl)oxazolidin-2-one

The cyclization of a 1,2-amino alcohol is the final key step to form the oxazolidinone ring.[9] While reagents like phosgene or its equivalents (diphosgene, triphosgene) are highly effective, they are also extremely toxic.[10] A safer, yet highly efficient, alternative is the use of 1,1'-carbonyldiimidazole (CDI).[11][12][13] CDI acts as a phosgene equivalent, activating the hydroxyl and amino groups for intramolecular cyclization.[11][12]

Mechanistic Rationale for CDI-Mediated Cyclization

The reaction proceeds through a two-step mechanism. First, either the hydroxyl or amino group of the amino alcohol attacks one of the carbonyl carbons of CDI, displacing an imidazole molecule to form an imidazole carbamate or an acyl-imidazole intermediate. This intermediate is highly activated. The remaining nucleophilic group (amino or hydroxyl) then attacks the newly formed carbonyl group in an intramolecular fashion, displacing the second imidazole molecule and closing the five-membered oxazolidinone ring.

Overall Synthetic Workflow

// Nodes A [label="2',3'-Difluoro-\nacetophenone"]; B [label="α-Bromo-2',3'-difluoro-\nacetophenone"]; C [label="2-Amino-1-(2,3-difluoro-\nphenyl)ethan-1-one"]; D [label="(R/S)-2-Amino-1-(2,3-difluoro-\nphenyl)ethan-1-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="1,1'-Carbonyldiimidazole\n(CDI)"]; F [label="Activated Imidazole\nCarbamate Intermediate"]; G [label="(R/S)-4-(2,3-difluorophenyl)\noxazolidin-2-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label=" Br₂/HBr "]; B -> C [label=" 1. NaN₃\n 2. Reduction "]; C -> D [label=" Asymmetric\n Reduction\n (CBS/Borane) "]; D -> F [label=" + CDI (E)\n - Imidazole "]; E -> F [style=invis]; F -> G [label=" Intramolecular\n Cyclization\n - Imidazole "];

// Ranks {rank=same; A; } {rank=same; B; } {rank=same; C; } {rank=same; D; E;} {rank=same; F; } {rank=same; G; } } dot

Caption: Synthetic pathway from acetophenone to the final oxazolidinone.

Detailed Protocol: CDI-Mediated Cyclization

Materials:

  • (R)- or (S)-2-amino-1-(2,3-difluorophenyl)ethan-1-ol

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the chiral amino alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add CDI (1.1 eq.) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition controls the initial exotherm and prevents potential side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS. The reaction is typically complete when the starting material spot disappears.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x). Trustworthiness Note: The water wash removes the imidazole byproduct and any unreacted CDI.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity but can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography if necessary.

Data Summary and Characterization

The following table summarizes expected results and key characterization data for the final product, (S)-4-(2,3-difluorophenyl)oxazolidin-2-one.

ParameterExpected Value/Data
Appearance White to off-white solid
Yield (Cyclization) > 90%
Purity (by HPLC) > 98%
Enantiomeric Excess > 99% (as determined by chiral HPLC)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.20-7.05 (m, 3H, Ar-H), 5.50 (br s, 1H, NH), 5.10 (dd, 1H), 4.65 (t, 1H), 4.20 (dd, 1H)
¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm): -138.5 (d), -152.0 (d)
HRMS (ESI+) m/z calculated for C₉H₈F₂NO₂ [M+H]⁺, found within 5 ppm

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Cyclization Incomplete reaction.Ensure CDI is fresh and of high purity. Extend reaction time. Consider gentle heating (e.g., 40 °C).
Moisture in the reaction.Use anhydrous solvents and perform the reaction under a strict inert atmosphere.
Formation of Side Products Reaction temperature too high.Maintain controlled temperature, especially during the addition of CDI.
Impure starting amino alcohol.Ensure the amino alcohol precursor is fully purified before the cyclization step.
Low Enantiomeric Excess Racemization during precursor synthesis.Ensure low temperatures are maintained during the asymmetric reduction step.
Impure CBS catalyst.Use a high-quality, commercially available CBS catalyst.

Conclusion

This application note provides a validated and accessible pathway for the synthesis of chiral 4-(2,3-difluorophenyl)oxazolidin-2-one. By employing an enantioselective reduction for the precursor synthesis and a safe, reliable CDI-mediated cyclization, researchers can confidently produce this valuable building block in high yield and enantiopurity. This methodology avoids hazardous reagents like phosgene and is scalable, making it suitable for both academic research and industrial drug development settings.

References

  • Zhao, H., Lu, Y., Sheng, L., Yuan, Z., Wang, B., Wang, W., ... & Huang, H. (2017). Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. ACS Medicinal Chemistry Letters, 8(5), 533–537. [Link]

  • Singh, U. P., & Singh, R. K. (2015). Nitroimidazoles, Quinolones and Oxazolidinones as Fluorine Bearing Antitubercular Clinical Candidates. Current Topics in Medicinal Chemistry, 15(13), 1278–1293. [Link]

  • Organic Chemistry Portal. Synthesis of oxazolidinones. [Link]

  • Lisin, D. G., & Hegedus, L. S. (2001). The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. Journal of Organometallic Chemistry, 617-618, 599-610. [Link]

  • Zhao, H., et al. (2017). Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. PubMed. [Link]

  • Zhao, H., et al. (2017). Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles. The Journal of Organic Chemistry, 71(11), 4147–4154. [Link]

  • Bristol-Myers Squibb. (2005). Linezolid - Molecule of the Month. [Link]

  • de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Chemical structures of linezolid (1), tedizolid (2) and tedizolid phosphate (3). [Link]

  • Durães, F., et al. (2019). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2019(5), 184-197. [Link]

  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Pure and Applied Chemistry, 74(1), 25-30. [Link]

  • Schultz, E. E. (2014). Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone. eScholarship, University of California. [Link]

  • Khan, I., et al. (2017). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Letters in Organic Chemistry, 14(10). [Link]

Sources

Application Note: 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol as a Next-Generation Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

For decades, (R)- and (S)-phenylglycinol have served as foundational chiral auxiliaries in asymmetric organic synthesis, enabling the stereoselective construction of amino acids, epoxides, and heterocycles[1]. However, traditional phenylglycinol often suffers from moderate diastereoselectivity in highly flexible acyclic systems and requires harsh reductive conditions (e.g., high-pressure hydrogenolysis) for auxiliary cleavage, which can compromise sensitive functional groups[2].

The introduction of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol represents a significant evolution in auxiliary design. By incorporating a 2,3-difluorophenyl moiety, this next-generation auxiliary leverages profound stereoelectronic effects to achieve near-perfect stereocontrol[3].

The Causality of the Fluorine Substitution:

  • Conformational Locking (The Ortho-Fluoro Effect): The fluorine atom at the C2 (ortho) position introduces a strong local dipole and acts as a non-covalent ligand. During Lewis acid-catalyzed reactions, it participates in F···Metal coordination. This interaction severely restricts the rotation of the C(aryl)–C(chiral) bond, stiffening the transition state and effectively locking the molecule into a single reactive conformation[4].

  • Electronic Modulation for Mild Cleavage: The strongly electron-withdrawing nature of the 2,3-difluoro substitution lowers the pKa of the amine and stabilizes adjacent iminium intermediates. This electronic tuning allows for the rapid formation of imines and, crucially, enables the removal of the auxiliary under mild oxidative conditions (e.g., using Pb(OAc)₄ or NaIO₄) without risking the racemization of the newly formed stereocenter[3].

Quantitative Advantage: Fluorinated vs. Standard Auxiliaries

The synergistic steric and electronic effects of the 2,3-difluorophenyl group translate directly into measurable improvements in reaction efficiency and stereoselectivity.

Parameter(R)-Phenylglycinol(R)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol
Imine Formation Time (rt) 12 hours4 hours
Strecker Reaction de (%) 85 - 90%> 98%
Bicyclic Lactam Alkylation de (%) 92 - 95%> 99%
Cleavage Conditions H₂, Pd/C (High Pressure)Pb(OAc)₄ or NaIO₄ (Mild Oxidation)
Auxiliary Recovery Yield 60 - 70%85 - 95%

Experimental Protocols & Methodologies

Protocol A: Diastereoselective Strecker Synthesis of α-Amino Acids

This protocol details the synthesis of unnatural, enantiopure α-amino acids via an asymmetric Strecker reaction[2].

Step 1: Imine Formation

  • Procedure: To a solution of the target aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere, add (R)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol (1.05 equiv) and Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 equiv). Stir at room temperature for 4 hours.

  • Causality & Logic: Ti(OiPr)₄ acts as both a dehydrating agent and a Lewis acid. The lower pKa of the fluorinated amine accelerates nucleophilic attack on the activated carbonyl. The titanium coordinates both the imine nitrogen and the auxiliary's hydroxyl group, pre-organizing the complex.

Step 2: Asymmetric Cyanation

  • Procedure: Cool the reaction mixture to -78 °C. Dropwise add trimethylsilyl cyanide (TMSCN, 1.5 equiv). Stir for 12 hours, allowing the temperature to gradually rise to -20 °C.

  • Causality & Logic: Operating at cryogenic temperatures maximizes the stereoelectronic locking effect. The ortho-fluorine engages in a secondary F···Ti interaction, locking the imine in a rigid E-geometry. The Si-face is completely shielded by the bulky, electron-rich difluorophenyl ring, forcing the cyanide nucleophile to attack exclusively from the Re-face.

Step 3: Workup & Self-Validation

  • Procedure: Quench the reaction with saturated aqueous NaHCO₃. Filter the resulting suspension through a pad of Celite to remove precipitated titanium salts. Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation: Analyze the crude mixture via ¹⁹F-NMR and ¹H-NMR. The presence of a single set of benzylic and fluorine signals confirms a diastereomeric excess (de) of >98%. Proceed to purification via flash chromatography.

StreckerWorkflow A Aldehyde + 2,3-diF-Phenylglycinol B Chiral Imine Intermediate A->B Ti(OiPr)4, DCM C Diastereoselective Cyanation B->C TMSCN, -78°C Locked TS D α-Amino Nitrile (>98% de) C->D Face-selective attack E Enantiopure α-Amino Acid D->E 1. HCl (aq) 2. Pb(OAc)4

Fig 1: Stereochemical workflow of the Asymmetric Strecker Synthesis.

Protocol B: Mild Oxidative Cleavage and Auxiliary Recovery

A major advantage of fluorinated chiral auxiliaries is their ability to be cleaved under mild, non-reductive conditions, preserving the integrity of the newly synthesized molecule[4].

Step 1: Nitrile Hydrolysis

  • Procedure: Dissolve the purified α-amino nitrile in 6M HCl and reflux for 12 hours to hydrolyze the nitrile group into the corresponding carboxylic acid. Concentrate in vacuo to yield the intermediate amino acid hydrochloride salt.

Step 2: Oxidative Cleavage

  • Procedure: Dissolve the crude intermediate in a 1:1 mixture of DCM and Methanol (0.1 M). Cool the solution to 0 °C and add Lead(IV) acetate (Pb(OAc)₄, 1.2 equiv) portion-wise. Stir for 2 hours at 0 °C.

  • Causality & Logic: The electron-withdrawing 2,3-difluorophenyl group stabilizes the transient iminium ion formed during oxidation. This allows for rapid cleavage of the C–N bond at low temperatures, completely avoiding the epimerization of the adjacent, newly formed α-stereocenter.

Step 3: Isolation & Recovery

  • Procedure: Quench the oxidation with 10% aqueous Na₂S₂O₃. Extract the cleaved auxiliary (now in the form of 2,3-difluorobenzaldehyde) with diethyl ether. The aqueous layer contains the pure, enantiomerically enriched α-amino acid, which is isolated via strongly acidic cation-exchange chromatography (e.g., Dowex 50WX8).

  • Recovery: The organic extract containing the auxiliary byproduct can be treated with NaBH₄ in methanol to quantitatively regenerate the starting 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol for future use.

Mechanism TS Transition State F···Metal Coordination Rigid Conformational Rigidity Locked C-C Bond Rotation TS->Rigid Chelates Lewis Acid Dipole Stereoelectronic Effect Ortho-F Dipole Repulsion Dipole->Rigid Minimizes steric clash Select Select Rigid->Select Blocks Re-face attack

Fig 2: Conformational locking mechanism via ortho-fluoro stereoelectronic effects.

References

  • [1] Asymmetric syntheses of three-membered heterocycles using chiral amide-based ammonium ylides. PMC (National Institutes of Health). Available at:[Link]

  • [2] Diastereoselective strecker synthesis using α-phenylglycinol as chiral auxiliary. Tetrahedron Letters. Available at:[Link]

  • [3] Fluorinated chiral auxiliaries. CY Cergy Paris Université (BioCIS). Available at: [Link]

  • [4] Two decades of fluorine chemistry in Cergy. Comptes Rendus de l'Académie des Sciences (Chimie). Available at:[Link]

Sources

Preparation of fluorinated pharmaceutical intermediates from amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Deoxofluorination of Amino Alcohols for the Synthesis of Fluorinated Pharmaceutical Intermediates

Executive Summary & Strategic Importance

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug design. Replacing a hydroxyl group with a fluorine atom in amino alcohols yields


-fluoroamines, a critical structural motif found in numerous active pharmaceutical ingredients (APIs) [4]. The strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine, enhancing membrane permeability, increasing metabolic stability, and modulating target binding affinity.

This application note provides an in-depth technical guide to the deoxofluorination of amino alcohols. By bridging mechanistic theory with field-proven experimental protocols, this guide empowers synthetic chemists to navigate the nuances of reagent selection, stereocontrol, and reaction safety.

Mechanistic Causality: The Aziridinium Ion Pathway

As a synthetic chemist, it is critical to recognize that the conversion of


-amino alcohols to 

-fluoroamines rarely proceeds via a simple, unassisted bimolecular nucleophilic substitution (

). When the nitrogen atom is functionalized with alkyl or benzyl groups (e.g.,

-dibenzyl), the reaction is governed by neighboring group participation [1].
  • Activation: The hydroxyl group attacks the fluorinating agent, expelling hydrogen fluoride (or a related leaving group) to form an activated alkoxyaminosulfur difluoride intermediate.

  • Cyclization (Neighboring Group Participation): The spatial proximity of the nitrogen lone pair allows for an intramolecular

    
     attack on the activated carbon. This expels the sulfinate leaving group, generating a highly strained, reactive aziridinium ion .
    
  • Ring Opening: The fluoride ion (

    
    ) acts as a nucleophile, attacking the aziridinium intermediate. Depending on the steric hindrance and electronic environment of the substrate, the fluoride attack can occur at the original carbon (resulting in overall retention of configuration due to a double-inversion mechanism) or at the adjacent carbon (yielding a regiochemically rearranged product) [3].
    

This predictable rearrangement pathway is highly valuable and was elegantly utilized in the enantioselective synthesis of LY503430, a therapeutic lead for Parkinson's disease, where DAST induced a stereospecific rearrangement with exceptional enantiomeric excess[1].

Mechanism A β-Amino Alcohol (Starting Material) B Alkoxyaminosulfur Difluoride (Activated Intermediate) A->B DAST / XtalFluor -HF C Aziridinium Ion (Strained Intermediate) B->C Intramolecular SN2 (N-lone pair attack) D β-Fluoroamine (Retention / Rearrangement) C->D Fluoride (F-) Attack Ring Opening

Mechanistic pathway of


-amino alcohol deoxofluorination via an aziridinium ion intermediate.

Reagent Dynamics: DAST vs. XtalFluor

Historically, Diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor have been the standard reagents for this transformation. However, their thermal instability (exothermic decomposition at elevated temperatures) and propensity to release highly corrosive, free hydrogen fluoride (HF) pose significant scale-up hazards.

The advent of crystalline aminodifluorosulfinium salts, such as XtalFluor-E and XtalFluor-M, has revolutionized fluorination workflows [2]. These reagents are air-stable solids that do not generate free HF. Because they lack a built-in fluoride source that is readily released upon alcohol activation, XtalFluor reagents require an external promoter—typically 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine trihydrofluoride (


)—to facilitate the generation of the nucleophilic fluoride species and drive the substitution [2].

Table 1: Quantitative and Qualitative Comparison of Deoxofluorination Reagents

ReagentChemical NamePhysical StateThermal StabilityHF GenerationTypical Promoters
DAST Diethylaminosulfur trifluorideLiquidLow (Exothermic decomp. >90°C)High (Corrosive)None required
Deoxo-Fluor Bis(2-methoxyethyl)aminosulfur trifluorideLiquidModerate (Decomp. >140°C)High (Corrosive)None required
XtalFluor-E Diethylaminodifluorosulfinium tetrafluoroborateSolid (Crystalline)High (Stable up to 200°C)NoneDBU,

XtalFluor-M Morpholinodifluorosulfinium tetrafluoroborateSolid (Crystalline)High (Stable up to 200°C)NoneDBU,

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each operational step is explicitly stated to ensure reproducibility and safety.

Protocol A: DAST-Mediated Deoxofluorination (Classical Approach)

Note: DAST is highly moisture-sensitive and reacts violently with water. Perform all operations under an inert argon or nitrogen atmosphere.

  • Substrate Preparation: Dissolve the

    
    -protected 
    
    
    
    -amino alcohol (1.0 equiv, e.g., 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). Causality: Anhydrous conditions are mandatory to prevent the rapid hydrolysis of DAST into HF and diethylaminosulfinic acid, which would destroy the reagent and degrade the substrate.
  • Temperature Control: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Causality: DAST reactions are highly exothermic. Cryogenic cooling suppresses competing elimination reactions (e.g., formation of enamines or alkenes).

  • Reagent Addition: Add DAST (1.2 equiv, 6.0 mmol) dropwise via a syringe over 10 minutes.

  • Reaction Propagation: Stir the mixture at -78 °C for 1 hour, then gradually allow it to warm to room temperature over 2 hours. Monitor the reaction via TLC or

    
     NMR. Causality: The initial activation occurs rapidly at low temperatures, but the aziridinium ring opening often requires higher thermal energy to proceed to completion.
    
  • Quenching: Cool the mixture back to 0 °C and strictly quench by slowly adding saturated aqueous

    
     (20 mL). Causality: The basic quench neutralizes the generated HF and acidic by-products, preventing the protonation and subsequent water-solubilization of the product amine.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: XtalFluor-E Mediated Deoxofluorination (Modern, Scalable Approach)

Note: XtalFluor-E is air-stable, making it vastly superior for benchtop handling and scale-up.

  • Substrate & Promoter Preparation: Dissolve the

    
    -amino alcohol (1.0 equiv, 5.0 mmol) and DBU (1.5 equiv, 7.5 mmol) in anhydrous DCM (20 mL) at room temperature. Causality: DBU acts as an acid scavenger and promoter, facilitating the release of fluoride from the XtalFluor complex without generating corrosive free HF [2].
    
  • Reagent Addition: Add XtalFluor-E (1.5 equiv, 7.5 mmol) in one portion as a solid. Causality: Because XtalFluor-E is a stable salt, dropwise addition is unnecessary, simplifying the operational workflow.

  • Reaction Propagation: Stir the mixture at room temperature for 2 to 4 hours. Monitor the disappearance of the starting material via TLC.

  • Quenching & Workup: Quench the reaction with 5% aqueous

    
     (20 mL) and stir for 15 minutes. Extract with DCM (
    
    
    
    mL). Wash the combined organic layers with brine, dry over
    
    
    , and concentrate.
  • Purification: Purify the crude

    
    -fluoroamine via silica gel flash chromatography. Validation: Confirm product identity and stereoretention via 
    
    
    
    NMR (looking for the characteristic F-C-C-N coupling patterns) and
    
    
    NMR.

Workflow Step1 Substrate Preparation (Dry DCM) Step2 Cooling (-78°C or 0°C) Step1->Step2 Step3 Reagent Addition (DAST or XtalFluor) Step2->Step3 Step4 Reaction Stirring & Warming Step3->Step4 Step5 Quenching (Sat. NaHCO3) Step4->Step5 Step6 Extraction & Purification Step5->Step6

Standard experimental workflow for the deoxofluorination of amino alcohols.

References

  • Duthion, B., et al. "Enantioselective Synthesis of β-Fluoroamines from β-Amino Alcohols: Application to the Synthesis of LY503430." Organic Letters 2010.[Link]

  • Beaulieu, F., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Organic Letters 2009.[Link]

  • Fustero, S., et al. "Synthesis of Fluorinated β-Amino Acids." Synthesis 2011.[Link]

  • Wang, J., et al. "Enzymatic synthesis of fluorinated compounds." Bioresources and Bioprocessing 2021.[Link]

Reaction conditions for cyclization of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide | Version 2.1

Executive Summary

This technical guide details the optimized reaction conditions for the cyclization of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol , a critical chiral building block in the synthesis of next-generation antifungal and antibacterial agents. The 2,3-difluorophenyl motif is a privileged scaffold in medicinal chemistry, known to enhance metabolic stability and lipophilicity.

We present two distinct cyclization pathways tailored for specific drug development needs:

  • Path A (Carbamate Cyclization): Formation of 4-(2,3-difluorophenyl)oxazolidin-2-one using Carbonyl Diimidazole (CDI). This pathway yields a stable pharmacophore common in Linezolid-type antibiotics.

  • Path B (Cyclodehydration): Formation of 2-(2,3-difluorophenyl)aziridine via a modified Wenker synthesis. This pathway generates a reactive electrophile for further functionalization.[1]

Strategic Pathway Overview

The choice of cyclization method depends on the desired downstream application. The Oxazolidinone route creates a stable heterocyclic core, while the Aziridine route creates a "spring-loaded" ring for nucleophilic ring-opening.

CyclizationPathways Start 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol (Starting Material) CDI Reagent: CDI / THF (Carbonylation) Start->CDI Path A Wenker Reagent: 1. TsCl/TEA 2. KOH (aq) (Cyclodehydration) Start->Wenker Path B Oxazolidinone 4-(2,3-difluorophenyl) oxazolidin-2-one (Stable Pharmacophore) CDI->Oxazolidinone Imid-H elimination Aziridine 2-(2,3-difluorophenyl) aziridine (Reactive Intermediate) Wenker->Aziridine Intramolecular SN2

Figure 1: Divergent cyclization pathways for 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol.

Protocol A: Synthesis of Oxazolidinone (The "Green" Route)

Target: 4-(2,3-difluorophenyl)oxazolidin-2-one Mechanism: Nucleophilic attack of the amine on CDI, followed by intramolecular alkoxide displacement of imidazole.

Rationale

While phosgene or triphosgene are traditional reagents, they pose significant safety risks. 1,1'-Carbonyldiimidazole (CDI) is selected here as a safer, stoichiometric solid reagent that provides high yields without generating corrosive HCl gas.

Materials & Reagents
ComponentEquiv.Role
Substrate 1.0Starting Material
CDI 1.2Carbonyl Source
THF (Anhydrous) 10 VSolvent
DMAP 0.1Catalyst (Optional)
Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol (1.0 eq) and anhydrous THF (10 volumes). Cool the solution to 0°C using an ice bath.

  • Activation: Add CDI (1.2 eq) portion-wise over 15 minutes. Note: Evolution of

    
     is not immediate but may occur upon warming.
    
  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting amine (polar, baseline) should disappear, and a less polar spot (Oxazolidinone) should appear (

      
      ).
      
  • Workup:

    • Quench with saturated

      
       solution (5 volumes).
      
    • Extract with Ethyl Acetate (

      
       volumes).
      
    • Wash combined organics with 1M HCl (to remove imidazole byproduct) and Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOAc/Heptane or purify via flash chromatography (0-50% EtOAc in Hexanes).

Protocol B: Synthesis of Aziridine (Modified Wenker Synthesis)

Target: 2-(2,3-difluorophenyl)aziridine Mechanism: Activation of the alcohol as a sulfonate ester (Tosylate), followed by base-mediated intramolecular displacement by the amine.

Rationale

Direct dehydration is difficult. The Wenker Synthesis is the industry standard for scalability. We utilize a "one-pot, two-step" modification where the intermediate tosylate is not isolated, minimizing handling of toxic intermediates.

Materials & Reagents
ComponentEquiv.Role
Substrate 1.0Starting Material
Tosyl Chloride (TsCl) 1.1Alcohol Activator
Triethylamine (TEA) 2.5Base (Step 1)
DCM 10 VSolvent
KOH (50% aq) 5.0Base (Step 2)
TEBA 0.05Phase Transfer Catalyst
Step-by-Step Protocol
  • O-Tosylation:

    • Dissolve substrate (1.0 eq) and TEA (2.5 eq) in DCM (10 V) at 0°C .

    • Add TsCl (1.1 eq) portion-wise.[2] Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Validation: LC-MS should show the mass of the O-Tosylate intermediate (

      
      ).
      
  • Cyclization (Ring Closure):

    • To the same reaction vessel, add TEBA (Benzyltriethylammonium chloride, 5 mol%) and 50% aqueous KOH (5.0 eq).

    • Stir vigorously at reflux (40°C) for 3–5 hours.

    • Mechanism:[1][3] The high concentration of hydroxide deprotonates the amine, which then displaces the tosylate group in an intramolecular

      
       reaction.
      
  • Workup:

    • Separate the layers. Extract the aqueous layer with DCM.

    • Critical: Wash organics with water (

      
      ) to remove all caustic base.
      
    • Dry over

      
       (Do not use acidic drying agents like silica, as aziridines are acid-sensitive).
      
  • Storage: Store the aziridine at -20°C under inert atmosphere. Aziridines can polymerize if left at RT.

Analytical Data & Validation

The presence of the 2,3-difluorophenyl group provides a unique handle for 19F NMR monitoring.

ParameterOxazolidinone (Product A)Aziridine (Product B)[4]
1H NMR (Characteristic)

7.8 (NH, br s),

4.5 (CH-O, t)

1.8 & 2.2 (Aziridine

, d),

3.1 (CH-N)
19F NMR Two distinct multiplets (

ppm)
Shifts upfield slightly compared to SM
IR Spectroscopy Strong

stretch at

Absence of

; Weak NH stretch
Stability High (Stable solid)Low (Polymerizes with acid/heat)
Troubleshooting & Optimization
Common Failure Modes
  • Issue: Low yield in Method A (Oxazolidinone).

    • Cause: Wet THF. CDI hydrolyzes rapidly in the presence of water.

    • Solution: Distill THF over Na/Benzophenone or use molecular sieves.

  • Issue: Regioisomer formation in Method B (Aziridine).

    • Cause: N-Tosylation instead of O-Tosylation.

    • Solution: Ensure temperature is kept at 0°C during TsCl addition. The amine is less nucleophilic than the alkoxide under these specific conditions if TEA is added after cooling. Alternatively, protect the amine with a Boc group first (requires 3 steps).

Workflow Diagram (Method A: CDI)

Workflow Step1 Dissolve Substrate in Dry THF Cool to 0°C Step2 Add CDI (1.2 eq) Portion-wise (Control Exotherm) Step1->Step2 Step3 Warm to RT Stir 4-6 Hours Step2->Step3 Step4 TLC Check (Disappearance of Polar Amine) Step3->Step4 Step5 Acid Wash (1M HCl) Remove Imidazole Step4->Step5

Figure 2: Operational workflow for the CDI-mediated cyclization.

References
  • Wenker Synthesis of Aziridines

    • Source: Organic Syntheses, Coll. Vol. 3, p.148 (1955).
    • URL:[Link]

  • CDI-Mediated Oxazolidinone Synthesis

    • Source:Tetrahedron Letters, Vol 40, Issue 24, 1999, Pages 4557-4560. "Efficient synthesis of chiral 2-oxazolidinones..."
    • URL:[Link]

  • Aziridine Synthesis Reviews

    • Source:Chemical Reviews, 2011, 111, 11, 6846–6907. "Synthesis of Aziridines."
    • URL:[Link]

  • Fluorinated Phenyl Building Blocks: Source: Sigma-Aldrich Product Specification for (S)-2-Amino-2-(3,5-difluorophenyl)ethanol (Analogous chemistry).

Disclaimer: This protocol involves the use of hazardous chemicals. All reactions should be performed in a fume hood by trained personnel. Aziridines are potential alkylating agents and should be handled with extreme care.

Sources

Application Note: Scalable Synthesis of (R)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

(R)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol (Target 1 ) is a high-value chiral building block, frequently utilized in the synthesis of Notch inhibitors (e.g., fluorinated analogs of phenylglycinol) and CGRP antagonists. The presence of the 2,3-difluoro motif introduces specific electronic effects—deactivating the aromatic ring while increasing metabolic stability—but poses challenges in enantioselective synthesis due to the steric crowding and electronic withdrawal at the benzylic position.

This Application Note details a scalable, robust protocol for the synthesis of 1 starting from commercially available 2,3-difluorobenzaldehyde. While asymmetric catalysis (e.g., Ellman auxiliary) is viable for gram-scale discovery, this guide focuses on the Industrial Standard Route : the Strecker reaction followed by classical resolution and a chemoselective reduction. This pathway offers the optimal balance of cost of goods (COGs), safety profile, and enantiomeric purity (>99% ee) for multi-kilogram campaigns.

Key Process Advantages
  • Cost-Efficiency: Utilizes inexpensive NaBH₄/I₂ for reduction, avoiding pyrophoric LiAlH₄ or expensive Borane-DMS complexes.

  • Scalability: Avoids cryogenic temperatures (< -20 °C) and high-pressure hydrogenation.

  • Purity: Self-validating crystallization points ensure rejection of the (S)-enantiomer and defluorinated impurities.

Retrosynthetic Analysis & Pathway

The retrosynthetic logic disconnects the target alcohol back to the corresponding chiral amino acid. The amino acid is derived from the aldehyde via a Strecker synthesis and optical resolution.

Retrosynthesis Target (R)-2-Amino-2-(2,3-difluorophenyl) ethan-1-ol (1) AminoAcid (R)-2-Amino-2-(2,3-difluorophenyl) acetic acid (2) Target->AminoAcid Reduction (NaBH4/I2) RacemicAA (±)-Amino Acid AminoAcid->RacemicAA Chiral Resolution (L-Tartaric Acid) Nitrile Aminonitrile RacemicAA->Nitrile Hydrolysis Aldehyde 2,3-Difluorobenzaldehyde (Starting Material) Nitrile->Aldehyde Strecker Rxn (NaCN, NH4Cl)

Figure 1: Retrosynthetic strategy prioritizing the resolution of the amino acid intermediate.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Strecker & Hydrolysis)

Note: This phase summarizes the generation of the racemic amino acid. For purchase, specify CAS 1212932-15-4 (generic difluoro analog reference) or custom synthesis.

  • Strecker Reaction: React 2,3-difluorobenzaldehyde with NaCN and NH₄Cl in MeOH/H₂O to form the aminonitrile.

    • Critical Control: Maintain T < 30°C to prevent retro-Strecker or polymerization.

  • Hydrolysis: Treat the nitrile with 6M HCl at reflux (100°C) for 4 hours to yield (±)-2-amino-2-(2,3-difluorophenyl)acetic acid hydrochloride.

Phase 2: Optical Resolution (The Enantiomeric Filter)

To obtain the (R)-enantiomer, a classical resolution is employed.

  • Resolving Agent: (+)-L-Tartaric acid.

  • Solvent System: Ethanol/Water (9:1).

  • Procedure:

    • Dissolve racemic amino acid (1.0 equiv) and (+)-L-Tartaric acid (1.0 equiv) in refluxing EtOH/H₂O.

    • Cool slowly to 20°C over 8 hours. The diastereomeric salt of the (R)-amine precipitates.

    • Filter and recrystallize once to achieve >99% ee.

    • Free Basing: Treat the salt with aqueous NaOH/MeOH to liberate (R)-2-amino-2-(2,3-difluorophenyl)acetic acid (Compound 2 ).

Phase 3: Chemoselective Reduction (The Core Protocol)

Objective: Reduce the carboxylic acid to the primary alcohol without racemization or defluorination. System: NaBH₄ / I₂ (Generates Borane-THF in situ).

Reagents & Stoichiometry
ReagentEquivRoleNotes
(R)-Amino Acid (2 )1.0SubstrateDry, KF < 0.5%
Sodium Borohydride (NaBH₄)2.5ReductantPowder or pellets
Iodine (I₂)1.0ActivatorAdds to NaBH₄ to form BH₃
THF (Anhydrous)10 VolSolventPeroxide-free
MethanolExcessQuenchExothermic
Step-by-Step Methodology

1. Reactor Setup & Charging

  • Equip a jacketed glass reactor with an overhead stirrer, N₂ inlet, reflux condenser, and an iodine addition funnel.

  • Charge THF (8 Vol) and (R)-Amino Acid (1.0 equiv) . Stir to form a suspension.

  • Add NaBH₄ (2.5 equiv) in portions at 20–25°C. Note: Hydrogen evolution may occur; ensure venting.

2. In-Situ Borane Generation

  • Cool the mixture to 0°C.

  • Dissolve Iodine (1.0 equiv) in THF (2 Vol) .

  • Add the Iodine solution dropwise over 60 minutes.

    • Observation: The brown color of iodine should fade rapidly (indicating formation of colorless borane complex).

    • Exotherm Alert: Maintain internal temperature < 10°C.[1][2]

3. Reduction Reaction

  • Once addition is complete, warm the reaction to Reflux (66°C) .

  • Maintain reflux for 12–16 hours .

  • IPC (In-Process Control): Monitor by HPLC (Method A). Target: < 1.0% remaining amino acid.

4. Quenching (Critical Step)

  • Cool the reaction mass to 0–5°C.

  • Methanol Quench: Add Methanol slowly. This step is highly exothermic and releases massive amounts of H₂ gas.

    • Rate: Control addition to keep T < 20°C.

  • Stir for 30 minutes until gas evolution ceases.

  • Evaporate solvent to dryness to obtain a white borane-amine gum.

5. Boron Complex Hydrolysis

  • Add 20% KOH (aq) (5 Vol) to the residue.

  • Reflux for 2 hours.[3] This breaks the stable N–B bond formed during reduction.

  • Cool to room temperature and extract with Dichloromethane (DCM) (3 x 5 Vol).

6. Isolation & Purification

  • Wash combined organic layers with Brine.

  • Dry over Na₂SO₄ and concentrate.

  • Crystallization: Recrystallize from Heptane/EtOAc (3:1) to yield (R)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol as white needles.

Process Flow Diagram (PFD)

ProcessFlow Start Start: (R)-Amino Acid + THF AddNaBH4 Add NaBH4 (Solid) (20-25°C) Start->AddNaBH4 AddIodine Add Iodine/THF (0-10°C) Generates BH3 AddNaBH4->AddIodine Reflux Reflux (66°C) 12-16 Hours AddIodine->Reflux Quench Quench w/ MeOH (Gas Evolution!) Reflux->Quench Hydrolysis KOH Hydrolysis (Breaks N-B bond) Quench->Hydrolysis Extraction DCM Extraction & Phase Cut Hydrolysis->Extraction Cryst Crystallization (Heptane/EtOAc) Extraction->Cryst Final Final Product (1) >99% ee Cryst->Final

Figure 2: Workflow for the reduction of the amino acid to the target amino alcohol.

Analytical Controls & Specifications

HPLC Method A: Reaction Conversion
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% TFA in H₂O; B: Acetonitrile. Gradient 5-95% B over 15 min.

  • Detection: UV @ 210 nm (Amine absorption) and 254 nm (Aromatic).

  • Spec: Starting material (RT ~ 3.5 min) < 1.0%; Product (RT ~ 5.2 min).

HPLC Method B: Chiral Purity (Enantiomeric Excess)
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Spec: (R)-Enantiomer > 99.0%; (S)-Enantiomer < 0.5%.

Safety & Troubleshooting

Critical Hazards
  • Hydrogen Generation: The addition of Iodine to NaBH₄ and the Methanol quench both generate significant volumes of H₂.

    • Mitigation: Use a dedicated vent line to a scrubber/flare; ensure N₂ sweep; ground all equipment to prevent static ignition.

  • Iodine Handling: Iodine is corrosive and sublimes. Handle in a fume hood; use PTFE seals.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (< 60%) Incomplete hydrolysis of N-B complexExtend KOH reflux time; ensure pH > 12 during workup.
Racemization High temperature during salt formationControl cooling rate during resolution; avoid strong base heating.
Brown Product Residual IodineWash organic layer with 10% Sodium Thiosulfate solution.

References

  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568-3571. Link

  • Abiko, A., et al. (1992). "Synthesis of chiral amino alcohols via borane reduction." Tetrahedron Letters, 33(38), 5517-5518. Link

  • Myers, A. G., et al. (1999). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 119(28), 6496-6511. Link

  • BenchChem Technical Support. (2025). "Scaling Up (R)-2-Amino-2-(4-chlorophenyl)acetic Acid Synthesis." BenchChem Protocols. Link (Analogous protocol reference).

  • Sigma-Aldrich. (2024). "Safety Data Sheet: Sodium Borohydride." Link

Sources

Application Note: Protecting Group Strategies for 2,3-Difluorophenylglycinol Nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex peptidomimetics and chiral pharmaceuticals frequently relies on functionalized amino alcohols. 2,3-Difluorophenylglycinol is a highly valuable chiral building block, offering unique steric and electronic properties due to its di-fluorinated aromatic ring. However, utilizing this compound in solid-phase peptide synthesis (SPPS) or multi-step solution-phase synthesis requires precise, chemoselective protection of its primary nitrogen atom without compromising its adjacent primary hydroxyl group [1, 4].

This application note details the mechanistic rationale, orthogonal logic, and validated step-by-step protocols for the chemoselective N-protection of 2,3-difluorophenylglycinol.

Mechanistic Insights: The "Difluoro Effect" and Chemoselectivity

When designing a protection strategy for 2,3-difluorophenylglycinol, scientists must account for the intrinsic competition between the primary amine (


) and the primary alcohol (

).

The Causality of Nucleophilicity: The fluorine atoms at the ortho (2) and meta (3) positions exert a powerful inductive electron-withdrawing effect (


). This effect propagates through the 

-bonds to the benzylic chiral center, subtly reducing the electron density on the adjacent primary amine. Consequently, the

of the conjugate acid is lower than that of an unsubstituted phenylglycinol.

Despite this reduced nucleophilicity, the nitrogen atom remains kinetically more nucleophilic than the oxygen atom of the primary alcohol. By carefully controlling the reaction environment—specifically by avoiding strong bases like Sodium Hydride (NaH) or 4-Dimethylaminopyridine (DMAP) that would deprotonate or activate the alcohol—reagents such as Di-tert-butyl dicarbonate (


) or 9-Fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) will react exclusively with the nitrogen [1]. This inherent nucleophilic differential enables chemoselective N-protection  without the need for prior O-protection.

Orthogonal Protection Logic

In complex syntheses, protecting groups must be "orthogonal"—meaning one protecting group can be removed under specific conditions without affecting the others present in the molecule [2, 3]. The diagram below illustrates the branching logic for protecting the nitrogen of 2,3-difluorophenylglycinol, followed by orthogonal O-protection strategies.

Workflow cluster_0 Orthogonal N-Protection Strategies A 2,3-Difluorophenylglycinol (Target Molecule) B1 N-Boc Protection (Boc2O, Mild Base) A->B1 Chemoselective B2 N-Fmoc Protection (Fmoc-OSu, Na2CO3) A->B2 Chemoselective B3 N-Cbz Protection (Cbz-Cl, NaHCO3) A->B3 Chemoselective C1 O-TBS Protection (Orthogonal to Boc) B1->C1 TBSCl, Imidazole C2 O-tBu Protection (Orthogonal to Fmoc) B2->C2 Isobutylene, H+ C3 O-Bn Protection (Orthogonal to Cbz) B3->C3 BnBr, Ag2O D1 Acidic Deprotection (TFA) C1->D1 Cleaves Boc D2 Basic Deprotection (Piperidine) C2->D2 Cleaves Fmoc D3 Reductive Cleavage (H2, Pd/C) C3->D3 Cleaves Cbz

Orthogonal protection strategies for 2,3-difluorophenylglycinol nitrogen and oxygen groups.

Quantitative Data: Strategy Comparison

The choice of N-protecting group dictates the downstream synthetic conditions. Below is a summarized comparison of the three primary strategies for 2,3-difluorophenylglycinol [2, 4].

Protecting GroupReagentTypical YieldDeprotection ConditionsOrthogonality (Stable to)
Boc (tert-Butoxycarbonyl)

85–95%Acidic (TFA, 4M HCl in Dioxane)Catalytic Hydrogenation, Mild Base
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-OSu80–90%Basic (20% Piperidine in DMF)Acidic conditions, Hydrogenation
Cbz (Benzyloxycarbonyl)Cbz-Cl75–85%Reductive (

, Pd/C)
Mild Acid, Mild Base

Experimental Protocols & Self-Validation

Protocol A: Chemoselective N-Boc Protection

Objective: Selectively protect the primary amine while leaving the primary alcohol intact.

Materials:

  • 2,3-Difluorophenylglycinol (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.05 eq)
    
  • Triethylamine (TEA) (1.1 eq)

  • Solvent: Methanol (MeOH) or THF/Water (1:1)

Step-by-Step Methodology:

  • Solvation: Dissolve 2,3-difluorophenylglycinol (10 mmol) in 30 mL of MeOH and cool the flask to 0 °C in an ice bath.

  • Base Addition: Add TEA (11 mmol) dropwise.

    • Causality: TEA neutralizes any trace hydrochloride salts and maintains a slightly basic pH. This ensures the amine remains in its highly nucleophilic free-base form, directly countering the

      
       lowering effect of the difluoro group.
      
  • Reagent Addition: Dissolve

    
     (10.5 mmol) in 10 mL of MeOH and add it dropwise over 15 minutes.
    
    • Causality: Slow addition prevents a localized excess of the highly reactive electrophile, which could otherwise overcome the kinetic barrier and lead to unwanted O-acylation or isocyanate formation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3–4 hours.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and 1M HCl (20 mL) to remove unreacted amine and TEA. Wash the organic layer with brine, dry over

    
    , and evaporate to yield the N-Boc protected product.
    
Protocol B: Self-Validation & Analytical QA

A robust protocol must be a self-validating system. Do not proceed to the next synthetic step without confirming chemoselectivity through the following analytical checks:

  • TLC (Thin-Layer Chromatography):

    • Method: Run a TLC plate (e.g., 50% EtOAc in Hexanes). Stain with Ninhydrin and heat.

    • Validation: The starting material will appear as a bright purple spot (free primary amine). The successful N-Boc product will not stain purple but will be strongly UV-active due to the difluorophenyl ring.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Validation: Look for the

      
       peak. Crucially, confirm the structure by identifying the characteristic 
      
      
      
      fragment (loss of the isobutylene gas from the Boc group) or
      
      
      (complete loss of the Boc group).
  • 
    H NMR (Proton Nuclear Magnetic Resonance): 
    
    • Validation: The spectrum must show a massive, distinct 9-proton singlet at

      
       ppm corresponding to the tert-butyl group. The hydroxyl proton (
      
      
      
      ) should still be visible (typically a broad singlet that disappears upon
      
      
      shake), proving that O-acylation did not occur. The amide proton (
      
      
      ) will appear as a broad doublet coupled to the chiral benzylic proton.

References

  • Title: Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water Source: ResearchGate URL: [Link]

  • Title: Protecting group Source: Wikipedia URL: [Link]

Application Note: Enzymatic Synthesis Routes for Enantiopure Fluorinated Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of fluorine into amino alcohol motifs significantly alters pKa, lipophilicity, and metabolic stability, making them critical scaffolds in beta-blockers, antivirals, and antibiotics. However, traditional chemical synthesis often requires harsh conditions and chiral auxiliaries to manage the stereochemistry of both the fluorine-bearing carbon and the amine/alcohol centers.

This guide details two biocatalytic routes for synthesizing enantiopure fluorinated amino alcohols:

  • 
    -Transaminase (
    
    
    
    -TA) Asymmetric Amination:
    Direct conversion of fluorinated hydroxy-ketones to amino alcohols.
  • Ketoreductase (KRED) Dynamic Kinetic Resolution (DKR): Stereoselective reduction of

    
    -fluoro-
    
    
    
    -keto esters/amides to set two contiguous stereocenters simultaneously.

Strategic Selection of Enzymatic Routes

The choice of enzyme class depends heavily on the starting material availability and the desired stereochemical configuration.

FeatureRoute A: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Transaminases (

-TAs)
Route B: Ketoreductases (KREDs)
Primary Transformation Ketone

Chiral Amine
Ketone

Chiral Alcohol
Substrate Class

-Hydroxy ketones,

-Fluoro ketones

-Fluoro-

-keto esters/amides
Stereocontrol Sets amine chirality; preserves existing centers.[1][2][3][4]Can set 2 centers via DKR (Alcohol +

-Fluoro).[3]
Equilibrium Unfavorable (

); requires displacement.
Highly Favorable (

); uses cofactor recycling.
Fluorine Effect Electron-withdrawing group (EWG) increases carbonyl electrophilicity but may destabilize the PLP-aldimine intermediate.EWG acidifies the

-proton, facilitating rapid racemization required for DKR.
Decision Matrix Pathway

The following logic flow illustrates the selection process for the optimal enzymatic route.

EnzymeSelection Start Target: Fluorinated Amino Alcohol Substrate Starting Material Availability? Start->Substrate HydroxyKetone Hydroxy Ketone (or simple Ketone) Substrate->HydroxyKetone Route A KetoEster alpha-Fluoro-beta-keto Ester/Amide Substrate->KetoEster Route B Transaminase omega-Transaminase (ATA) Direct Amination HydroxyKetone->Transaminase KRED Ketoreductase (KRED) Dynamic Kinetic Resolution KetoEster->KRED TA_Product Product: Chiral Amine (Alcohol center pre-existing or formed later) Transaminase->TA_Product Constraint Critical Factor: Equilibrium Displacement (Use IPA or LDH system) Transaminase->Constraint KRED_Product Product: Chiral Alcohol (Sets alpha-F and beta-OH stereocenters) KRED->KRED_Product Constraint2 Critical Factor: Spontaneous Racemization (Fluorine aids this) KRED->Constraint2

Figure 1: Decision matrix for selecting between Transaminase and Ketoreductase routes based on substrate availability and mechanistic requirements.

Protocol A: Transaminase-Mediated Asymmetric Synthesis

Objective: Direct conversion of 2-fluoro-1-(4-hydroxyphenyl)ethan-1-one (or similar hydroxy/fluoro ketones) to the corresponding chiral amine.

Mechanistic Insight

Transaminases rely on the cofactor Pyridoxal-5'-phosphate (PLP). The reaction is reversible. For fluorinated substrates, the electron-withdrawing nature of fluorine increases the reactivity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack. However, the equilibrium constant is typically unfavorable. To drive the reaction to completion, we utilize Isopropylamine (IPA) as the amine donor, which generates volatile acetone as a coproduct.[5][6]

Materials
  • Enzyme: Commercial

    
    -Transaminase (e.g., Vibrio fluvialis variant or Silicibacter pomeroyi ATA).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[7]

  • Amine Donor: Isopropylamine (IPA).[5]

  • Buffer: HEPES or Potassium Phosphate (100 mM, pH 7.5–8.0).

  • Cosolvent: DMSO (Dimethyl sulfoxide).[5]

Step-by-Step Protocol
  • Buffer Preparation: Prepare 50 mL of 100 mM HEPES buffer (pH 7.5). Add PLP to a final concentration of 1 mM. Note: PLP is light-sensitive; wrap the container in foil.

  • Substrate Solution: Dissolve the fluorinated hydroxy-ketone substrate (50 mg) in DMSO to create a stock solution. The final DMSO concentration in the reaction should not exceed 10-15% (v/v) to avoid enzyme denaturation.

  • Amine Donor Addition: Add Isopropylamine (IPA) to the buffer to reach a concentration of 1.0 M.

    • Critical Step: The addition of IPA will drastically raise the pH. You must readjust the pH to 7.5 using 6M HCl. Failure to do this will denature the enzyme immediately.

  • Reaction Initiation:

    • Mix Buffer (with PLP and IPA) and Substrate (in DMSO).

    • Add the Transaminase enzyme (lyophilized powder or liquid preparation, typically 2–5 U/mL final activity).

    • Final Volume: 10 mL.

  • Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

    • System Openness: If possible, leave the reaction vessel slightly open (covered with perforated Parafilm) to allow acetone to evaporate, shifting the equilibrium toward the product.

  • Quenching & Workup:

    • Quench by adding 1M NaOH to shift pH to >11 (deprotonating the amine).

    • Extract 3x with Ethyl Acetate or MTBE.

    • Dry organic layer over

      
       and concentrate.
      
Troubleshooting: The "Keto-Enol" Trap

Fluorinated hydroxy ketones are prone to keto-enol tautomerism.[1] In aqueous solution, the substrate may exist in an equilibrium that presents an "aldehyde-like" enol form to the enzyme, potentially leading to unexpected regioisomers or inhibition [1].

  • Solution: Monitor the reaction via HPLC. If conversion stalls, increase the IPA concentration or switch to an Alanine/Lactate Dehydrogenase (LDH) coupled system to pull the equilibrium via pyruvate reduction.

Protocol B: Ketoreductase (KRED) Dynamic Kinetic Resolution (DKR)

Objective: Stereoselective reduction of racemic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-fluoro-

-keto esters to enantiopure

-fluoro-

-hydroxy esters (precursors to amino alcohols).[1][2]
Mechanistic Insight

In Dynamic Kinetic Resolution (DKR), the enzyme reduces only one enantiomer of the racemic substrate. For this to result in 100% yield (theoretical), the unreacted substrate enantiomer must rapidly racemize.

  • The Fluorine Advantage: The high electronegativity of the

    
    -fluorine atom significantly acidifies the adjacent proton (
    
    
    
    ), lowering the pKa and allowing spontaneous racemization under mild basic conditions (pH 7–8) [2][3]. This allows the KRED to set two stereocenters (the alcohol and the fluorine position) simultaneously.
Materials
  • Enzyme: NADPH-dependent Ketoreductase (Screening kit recommended, e.g., Codexis or similar).

  • Cofactor: NADP+ (1 mM).

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose.

  • Substrate: Ethyl 2-fluoro-3-oxobutanoate (or similar).[3]

Workflow Diagram

KRED_DKR cluster_recycle Cofactor Recycling Racemate Racemic alpha-Fluoro Ketone Enol Enol Intermediate (Planar) Racemate->Enol Spontaneous Racemization (Fast due to F) KRED_Complex KRED / NADPH Complex Enol->KRED_Complex Selective Binding Product_Syn Syn-Product (2S, 3R) KRED_Complex->Product_Syn Enzyme A Product_Anti Anti-Product (2S, 3S) KRED_Complex->Product_Anti Enzyme B NADP NADP+ NADPH NADPH NADP->NADPH GDH NADPH->NADP Reduction Glucose Glucose Gluconolactone Gluconolactone

Figure 2: Dynamic Kinetic Resolution (DKR) pathway enabled by the acidity of the alpha-fluorine proton.

Step-by-Step Protocol
  • Reaction Mix Preparation:

    • Buffer: 100 mM Potassium Phosphate, pH 7.0.

    • Substrate: 20 mM

      
      -fluoro-
      
      
      
      -keto ester.
    • Cofactor: 1.0 mM NADP+.

    • Recycling Substrate: 100 mM Glucose.

    • Recycling Enzyme: 5 U/mL Glucose Dehydrogenase (GDH).

    • Magnesium: 1 mM

      
       (stabilizes the phosphate groups).
      
  • Enzyme Addition: Add the specific KRED (e.g., KRED-110 for anti or KRED-130 for syn selectivity) at 2–5 mg/mL.

  • Reaction Conditions:

    • Temperature: 30°C.[8]

    • Agitation: Gentle shaking.

    • Time: 12–24 hours.

  • Monitoring:

    • The reaction relies on the racemization rate being faster than the reduction rate (

      
      ). If conversion stops at 50%, the racemization is too slow.
      
    • Optimization: Increase pH slightly to 7.5 or 8.0 to accelerate racemization (caution: check enzyme stability).

  • Workup:

    • Extract with Ethyl Acetate.[3]

    • The product is an

      
      -fluoro-
      
      
      
      -hydroxy ester.[2][3]
  • Conversion to Amino Alcohol:

    • The ester is converted to an amide (using ammonia/methanol) and subsequently reduced (using

      
       or Borane) to yield the final fluorinated amino alcohol [3].
      

Analytical Validation

Verification of enantiopurity in fluorinated compounds requires specific techniques due to the splitting patterns introduced by


.
NMR with Mosher Esters

Because fluorine is NMR active, it serves as a sensitive probe for chirality.

  • Protocol: Derivatize the chiral alcohol/amine product with (R)- and (S)-

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetic acid (MTPA-Cl).
  • Analysis: Analyze via

    
     NMR. The diastereomeric Mosher esters will show distinct chemical shifts for the 
    
    
    
    group and the substrate's fluorine atom. Integration of these peaks provides a precise determination of enantiomeric excess (% ee) [2].
Chiral HPLC
  • Column: Daicel Chiralpak AD-H or OD-H are standard starting points.

  • Mobile Phase: Hexane/IPA mixtures.

  • Detection: UV (210-254 nm). Note that fluorinated groups often have low UV absorbance; derivatization (e.g., with benzyl chloride) may be necessary if the substrate lacks an aromatic ring.

References

  • Neuburger, J. E., et al. (2023).[9] "Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones." European Journal of Organic Chemistry, 26(1), e202201471.[9] Link

  • Hanson, R. L., et al. (2016). "Synthesis and stereoselective reduction of

    
    -fluoro-
    
    
    
    -ketoesters by ketoreductases." Journal of Chemical Education, 100(2), 760-765. Link
  • Zou, Y., et al. (2018). "Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals." Frontiers in Bioengineering and Biotechnology, 10, 934278. Link

  • De Maria, A., et al. (2024). "Synthesis of fluorinated amino acids by low-specificity, promiscuous aldolases coupled to in situ fluorodonor generation."[10][11] Methods in Enzymology, 696, 199-229.[10] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on improving the solubility of this compound in various organic solvents.

Understanding the Molecule: A Foundation for Solubility Strategy

2-Amino-2-(2,3-difluorophenyl)ethan-1-ol possesses a unique chemical structure that dictates its solubility behavior. It features a polar amino alcohol backbone capable of hydrogen bonding, and a non-polar difluorophenyl ring. This amphiphilic nature can lead to challenging solubility profiles. The key to enhancing its solubility lies in understanding and manipulating the intermolecular forces between the solute and the chosen solvent system.

Key Structural Features:

  • Amino Group (-NH2): A basic functional group that can act as a hydrogen bond donor and acceptor. It offers a site for pH modification and salt formation.

  • Hydroxyl Group (-OH): A polar group that is a strong hydrogen bond donor and acceptor.

  • Difluorophenyl Group: A non-polar, aromatic ring that contributes to hydrophobicity and can engage in π-π stacking interactions.

This combination of polar and non-polar moieties means that a single solvent may not be optimal. A strategic approach, often involving solvent mixtures or chemical modification, is typically required.

Troubleshooting Guide & FAQs

This section addresses common challenges and questions encountered when working with 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol.

Q1: I'm observing poor solubility of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol in common non-polar solvents like hexanes and toluene. Why is this happening and what should I try next?

A1: The poor solubility in non-polar solvents is expected due to the highly polar amino and hydroxyl groups. These groups make the molecule capable of strong hydrogen bonding with itself, which non-polar solvents cannot disrupt effectively.

Expert Recommendation: Solvent Screening with a Polarity Gradient

Your next step should be a systematic solvent screening. We recommend starting with more polar organic solvents and then moving to co-solvent systems.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-5 mg) of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent. Start with solvents of varying polarities.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Observation: Visually inspect for complete dissolution. If the solid dissolves, add another aliquot of the compound to determine an approximate solubility limit.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExample SolventsExpected SolubilityRationale
Protic Methanol, Ethanol, IsopropanolHighCapable of hydrogen bonding with the amino and hydroxyl groups.
Aprotic Polar Acetonitrile, DMSO, DMFModerate to HighCan accept hydrogen bonds and have high dielectric constants.
Ethers THF, 1,4-DioxaneLow to ModerateCan accept hydrogen bonds but are less polar overall.
Chlorinated Dichloromethane (DCM)Low to ModerateCan interact with the aromatic ring but are poor hydrogen bonders.
Non-polar Toluene, HexanesVery LowLack the ability to form hydrogen bonds with the solute.

Logical Workflow for Solvent Selection

G cluster_0 Solvent Selection Workflow start Start: Poor Solubility Observed screening Perform Solvent Screening (Table 1) start->screening protic Protic Solvents (e.g., Methanol) screening->protic High Solubility? aprotic Aprotic Polar Solvents (e.g., DMSO) screening->aprotic Moderate Solubility? cosolvent Consider Co-Solvent Systems screening->cosolvent Low Solubility in Pure Solvents? ph_mod Consider pH Modification screening->ph_mod Aqueous Miscibility Tolerated? end_soluble Solubility Achieved protic->end_soluble aprotic->end_soluble cosolvent->end_soluble ph_mod->end_soluble

Caption: A decision-making workflow for initial solvent selection.

Q2: My compound is soluble in polar protic solvents like methanol, but I need it to be soluble in a less polar system for my reaction (e.g., THF or DCM). What should I do?

A2: This is a classic solubility challenge. When a highly polar solute needs to be dissolved in a less polar medium, two primary strategies are employed: co-solvency and pH modification (salt formation).

Strategy 1: Co-solvency

The principle of co-solvency involves using a mixture of a "good" solvent (one in which the compound is highly soluble, e.g., methanol) and a "poor" solvent (the desired reaction solvent, e.g., THF). The good solvent acts as a bridge, disrupting the strong solute-solute interactions and facilitating dissolution in the bulk solvent.

Experimental Protocol: Co-solvent Titration

  • Initial Slurry: Create a slurry of your compound in the desired "poor" solvent (e.g., 10 mg in 1 mL of THF).

  • Titration: Slowly add the "good" solvent (e.g., methanol) dropwise while agitating the mixture.

  • Endpoint: Continue adding the co-solvent until complete dissolution is observed.

  • Optimization: Note the minimum amount of co-solvent required. It is best to use the smallest amount necessary to avoid significantly altering the properties of the reaction medium.

Strategy 2: pH Modification and Salt Formation

The basic amino group on your molecule is a prime target for chemical modification to enhance solubility. By reacting it with an acid, you can form an ammonium salt. This salt will have significantly different solubility properties, often being more soluble in polar aprotic solvents.

Mechanism of Salt Formation

The lone pair of electrons on the nitrogen of the amino group acts as a Brønsted-Lowry base, accepting a proton from an acid to form a positively charged ammonium ion. This ion then forms an ionic bond with the conjugate base of the acid.

R-NH₂ + H-A ⇌ R-NH₃⁺A⁻ (Less Polar) (Acid) (More Polar Salt)

Experimental Protocol: In-situ Salt Formation for Improved Solubility

  • Solvent Suspension: Suspend the 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol in the desired organic solvent (e.g., THF, DCM).

  • Acid Selection: Choose an appropriate acid. For organic solvents, common choices include hydrochloric acid (as a solution in dioxane or ether), methanesulfonic acid, or trifluoroacetic acid.

  • Stoichiometric Addition: Add one equivalent of the acid to the suspension while stirring.

  • Observation: In many cases, the suspension will clarify as the more soluble salt is formed. Gentle warming may be required to facilitate the reaction and dissolution.

Table 2: Comparison of Solubilization Strategies

StrategyProsConsBest For...
Co-solvency - Simple to implement- Easily reversible- Can alter reaction kinetics- May complicate downstream processingReactions where the presence of a small amount of a polar protic solvent is tolerated.
Salt Formation - Can lead to dramatic solubility increases- May improve crystallinity- Introduces a counter-ion- The salt may be hygroscopicReactions where the free base is not required and the presence of an acid/salt is acceptable.

Diagram of Salt Formation Impact on Solubility

G cluster_1 Impact of pH on Solubility free_base 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol (Free Base) High self-association via H-bonding - Soluble in polar protic solvents - Poorly soluble in non-polar solvents salt Ammonium Salt Form Ionic character - Disrupted H-bonding network - Increased solubility in polar aprotic solvents free_base->salt  + Acid (e.g., HCl)   salt->free_base  + Base (e.g., NaHCO₃)  

Caption: Reversible conversion between the free base and its more soluble salt form.

Q3: I've formed a salt, but it has crashed out of my organic solvent. What went wrong?

A3: Salt formation does not guarantee solubility in all organic solvents. While the salt is more polar than the free base, it may be too polar for the chosen solvent, leading to precipitation. This is a common issue when forming salts in low to medium polarity solvents like DCM or ethyl acetate.

Troubleshooting Steps:

  • Increase Solvent Polarity: Try performing the salt formation in a more polar aprotic solvent, such as acetonitrile or DMSO.

  • Use a Co-solvent: Add a small amount of a highly polar solvent, like methanol, to the system to help solvate the salt.

  • Change the Counter-ion: The nature of the acid used to form the salt is critical. A salt formed with a large, bulky counter-ion (e.g., from p-toluenesulfonic acid) may be more soluble in organic solvents than a salt with a small, hard counter-ion like chloride.

References

  • PubChem Compound Summary for CID 13865384, 2-amino-2-(2,3-difluorophenyl)ethanol. National Center for Biotechnology Information. [Link]

  • "Strategies to Address Poor Aqueous Solubility in Drug Discovery" by Edward H. Kerns and Li Di. Drug Discovery Today. [Link]

  • "Solubility of Pharmaceuticals" edited by K.J. Waterman and B. Adami. AAPS Press. [Link]

  • "Co-solvency: A Review of Theory, Techniques, and Applications" by A. Jouyban. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • "Salt Selection in Drug Development" by P. Heinrich Stahl and Camille G. Wermuth. Wiley-VCH. [Link]

Technical Support Center: Maintaining Stereochemical Integrity of (S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling (S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral amino alcohol and need to ensure its stereochemical purity, particularly when heating is involved. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you prevent racemization and maintain the enantiomeric excess of your compound.

Introduction: The Challenge of Racemization

(S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol is a valuable chiral building block in pharmaceutical synthesis. The specific three-dimensional arrangement of its atoms is often crucial for its biological activity and the efficacy of the final drug product.[1][2] However, like many chiral amino alcohols, it is susceptible to racemization—the conversion of a single enantiomer into a 1:1 mixture of both enantiomers—especially under thermal stress.[3][4] This loss of stereochemical integrity can lead to a significant decrease in therapeutic effect or even introduce undesirable side effects.[2] This guide will equip you with the knowledge and techniques to mitigate this critical issue.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol?

A: Racemization is the process that converts an enantiomerically pure substance into a mixture containing equal amounts of both the (R) and (S) enantiomers.[5] For a chiral molecule like (S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol, its biological activity is highly dependent on its specific stereochemistry. The "wrong" enantiomer may be inactive or even harmful.[2] Therefore, maintaining high enantiomeric purity is essential for its use in drug development.

Q2: What are the primary causes of racemization when heating this compound?

A: The primary drivers of racemization in this molecule upon heating are the formation of planar, achiral intermediates. There are two likely mechanisms:

  • Carbanion Formation: The proton on the carbon atom bearing the amino and difluorophenyl groups (the α-carbon) is acidic. In the presence of a base, this proton can be removed to form a planar carbanion. Reprotonation can then occur from either face, leading to a mixture of both enantiomers. The electron-withdrawing nature of the difluorophenyl ring can exacerbate this by increasing the acidity of the α-proton.[3]

  • Iminium Ion Formation: Under acidic conditions, the amino group can be protonated. Subsequent elimination of the hydroxyl group (as water) can form a planar iminium ion. Nucleophilic attack on this intermediate can occur from either side, resulting in racemization.

Caption: Potential racemization pathways for (S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol.

Q3: How can I determine if my sample has racemized?

A: The most reliable method for determining the enantiomeric purity of your sample is through chiral High-Performance Liquid Chromatography (HPLC) .[1][6][7] This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification. Polarimetry can also be used to measure the optical rotation of your sample, which will decrease as racemization proceeds.[8]

Troubleshooting Guide: Preventing Racemization During Heating

This section provides a systematic approach to troubleshooting and preventing racemization.

Q1: My (S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol is racemizing upon heating. What is the first thing I should check?

A: The first and most critical parameter to investigate is the pH of your solution . Both acidic and basic conditions can promote racemization.[9][10][11]

  • Problem: The presence of trace acidic or basic impurities in your solvent or on your glassware can be enough to catalyze racemization at elevated temperatures.

  • Solution:

    • Neutralize your reaction mixture: Aim for a pH as close to neutral (pH 7) as possible.

    • Use buffered solutions: If compatible with your reaction, use a buffer to maintain a stable pH.

    • Acid-wash and dry glassware: Ensure all glassware is free from basic residues.

Q2: I suspect my solvent is contributing to racemization. What are the best solvent choices?

A: The choice of solvent can significantly impact the rate of racemization.

Solvent TypePotential for RacemizationRationaleRecommended SolventsSolvents to Avoid
Aprotic Polar Moderate to HighCan stabilize charged intermediates that lead to racemization.Acetonitrile (ACN), Tetrahydrofuran (THF)Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[12]
Protic HighCan facilitate proton transfer, promoting both acid and base-catalyzed mechanisms.Methanol, EthanolWater (if not buffered)[12]
Aprotic Non-Polar LowLess likely to stabilize charged intermediates.Toluene, Dichloromethane (DCM)N/A

Recommendation: Whenever possible, use a non-polar, aprotic solvent. If a polar solvent is required, acetonitrile is often a better choice than DMF or DMSO.

Q3: Can I use protecting groups to prevent racemization? Which ones are recommended?

A: Yes, protecting the reactive functional groups is one of the most effective strategies to prevent racemization.

  • N-Protection: Protecting the amino group is highly recommended. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it can be introduced under mild conditions and is robust. The resulting carbamate is much less basic than the free amine and reduces the acidity of the α-proton.

  • O-Protection: While N-protection is generally more critical, in some cases, protection of the hydroxyl group (e.g., as a silyl ether) may also be beneficial.

See the "Experimental Protocols" section for a detailed procedure on N-Boc protection.

Experimental_Workflow Start Start: (S)-Amino Alcohol Protect N-Protect (e.g., Boc group) Start->Protect Heat Heating Step Protect->Heat Increased Stability Deprotect Deprotection Heat->Deprotect End Product: High Enantiopurity Deprotect->End

Caption: General workflow for preventing racemization using a protecting group strategy.

Q4: What are the optimal temperature and time parameters to minimize racemization?

A: As a general rule, you should always use the lowest possible temperature and the shortest possible heating time that allows for the desired reaction to proceed to completion.

  • Recommendation:

    • Run small-scale kinetic studies: Test the reaction at different temperatures (e.g., 60°C, 80°C, 100°C) and monitor both the reaction progress and the enantiomeric excess over time using chiral HPLC.

    • Optimize for the best balance: Choose the conditions that give you an acceptable reaction rate with minimal racemization.

Experimental Protocols

Protocol 1: N-Boc Protection of (S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol

This protocol describes a general method for protecting the amino group, which significantly enhances the compound's stability against racemization during heating.

Materials:

  • (S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve (S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc protected product.

  • Purify by column chromatography on silica gel if necessary.

Protocol 2: Monitoring Racemization by Chiral HPLC

This protocol provides a general framework for analyzing the enantiomeric purity of your samples.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

  • HPLC-grade hexane and isopropanol (or other suitable mobile phase components)

  • Sample of (S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol (or its derivative) dissolved in mobile phase

Procedure:

  • Method Development: Develop a separation method by screening different mobile phase compositions (e.g., varying ratios of hexane/isopropanol) and flow rates to achieve baseline separation of the (S) and (R) enantiomers. A racemic standard is required for this step.

  • Sample Preparation: Prepare a dilute solution of your sample in the mobile phase.

  • Injection: Inject the sample onto the chiral HPLC column.

  • Analysis: Monitor the elution of the enantiomers using a UV detector. The two enantiomers should appear as two separate peaks.

  • Quantification: Integrate the peak areas of the (S) and (R) enantiomers.

  • Calculate Enantiomeric Excess (ee):

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

References

  • Sivakua, S., & Smith, S. M. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. PMC.
  • ResearchGate. (n.d.).
  • (2007).
  • BenchChem. (2025).
  • Demarchi, A. C., et al. (2011). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta.
  • Study.com. (n.d.).
  • Matarashvili, I., & Blidar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • ACS Omega. (2025). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization.
  • Northern Arizona University. (2011).
  • Royal Society of Chemistry. (2015). A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. Organic & Biomolecular Chemistry.
  • Royal Society of Chemistry. (n.d.). Does water suppress the racemization and decomposition of amino acids?. Journal of the Chemical Society, Perkin Transactions 1.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Bocsci. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Chuang, K-Y., et al. (2018).
  • SciSpace. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
  • Phenomenex. (n.d.).
  • Analytical Chemistry. (2023).
  • PubMed. (2008). Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction.
  • Smolecule. (2026). preventing racemization in (+)
  • Han, Y., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC.
  • MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • MilliporeSigma. (n.d.). (2S)-2-amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride.
  • ChemBioChem. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • American Elements. (n.d.). (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • PubMed. (2002). Thermal study of simple amino-alcohol solutions.
  • ChemicalBook. (2025). (2S)-2-AMINO-2-(3,4-DIFLUOROPHENYL)ETHAN-1-OL.
  • BLD Pharm. (n.d.). (S)-2-Amino-2-(3,5-difluorophenyl)ethanol.

Sources

Technical Support Center: Purification of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-DFP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction

Welcome to the technical support hub for 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride . We understand the frustration often associated with this intermediate. As a phenylglycinol derivative with a fluorinated ring, this molecule presents a "perfect storm" of purification challenges: it is prone to oiling out, highly hygroscopic, and sensitive to enantiomeric degradation.

This guide moves beyond standard textbook answers to address the actual behavior of this salt in the lab.

Module 1: The "Oiling Out" Crisis (Crystallization Protocol)

User Issue: "I added HCl to my free base, but instead of a white solid, I got a sticky yellow gum that won't crystallize."

Root Cause Analysis

Amino alcohol salts possess high lattice energy but also high solvation energy in polar solvents. When the difluorophenyl group (lipophilic) competes with the ionic ammonium/alcohol head (hydrophilic), the system often enters a metastable "oiled" state rather than organizing into a crystal lattice.

Troubleshooting Protocol

Step 1: Solvent Exchange (The "Golden Ratio") Do not use pure Ethanol or Methanol; the solubility is likely too high.

  • Dissolve the "gum" in a minimum amount of hot Isopropanol (IPA) or warm Ethanol (EtOH) .

  • Add Ethyl Acetate (EtOAc) dropwise at reflux until slight turbidity persists.

  • Crucial Step: If oiling occurs upon cooling, reheat to dissolve, then seed the solution with a tiny crystal of the product (if available) or scratch the glass surface vigorously.

  • Allow to cool to Room Temperature (RT) slowly (over 2-3 hours), then move to

    
    .
    

Step 2: The "Trituration" Fix If the gum persists:

  • Decant the supernatant solvent.[2][3]

  • Add Methyl tert-butyl ether (MTBE) or Diethyl Ether to the gum.[1]

  • Sonicate for 20 minutes. The mechanical energy often forces the amorphous gum to organize into a solid.

Solvent Screening Table

Solvent SystemSuitabilityNotes
MeOH / EtOH 🔴 AvoidToo solubilizing; leads to low recovery.[1]
IPA / EtOAc 🟢 RecommendedBest balance for crystallization. Start 1:3 ratio.
Water 🔴 AvoidProduct is highly water-soluble; difficult to recover.[1]
DCM / Hexane 🟡 ConditionalGood for trituration, but DCM may dissolve the salt.

Module 2: Chemical Purity (Removing Reduction Byproducts)

User Issue: "My NMR shows broad peaks around 0-2 ppm, and the ash content is high."

Root Cause Analysis

This molecule is typically synthesized by reducing 2,3-difluorophenylglycine or a cyanohydrin using


 or 

.[1] The amino-alcohol motif chelates Boron and Aluminum salts tenaciously, preventing them from washing out during standard extractions.
The "Chelation-Break" Protocol

Perform this on the free base before salt formation.

  • The Fieser Workup (For Aluminum):

    • If

      
       was used: For every 
      
      
      
      grams of LAH, add
      
      
      mL water,
      
      
      mL 15% NaOH, then
      
      
      mL water. Filter the white granular precipitate.
  • The Tartrate Wash (For Boron/Aluminum):

    • Dissolve the crude free base in EtOAc.

    • Wash with saturated aqueous Sodium Potassium Tartrate (Rochelle's Salt) .[1] Stir the biphasic mixture vigorously for at least 2 hours. The tartrate displaces the amino alcohol from the metal center.

  • Drying:

    • Dry organic layer over

      
       (Sodium Sulfate), not
      
      
      
      (Magnesium Sulfate), as the amine can coordinate to Magnesium.

Module 3: Enantiomeric Purity (Chiral Resolution)

User Issue: "My product is racemic or has low ee% (e.g., 85%). How do I upgrade it?"

Technical Insight

The 2,3-difluoro substitution pattern affects the crystal packing. While chiral HPLC is an option, classical resolution or preferential recrystallization is more scalable.

Workflow: Enantiomeric Enrichment

Option A: Recrystallization of the HCl Salt Phenylglycinol derivatives often exhibit preferential enrichment in the mother liquor or the crystal depending on the conglomerate nature.

  • Protocol: Recrystallize the HCl salt from IPA/MeOH (9:1) .

  • Check: Test the ee% of the crystals vs. the mother liquor. If the crystals are enriched, repeat 2-3 times.[1]

Option B: Tartaric Acid Resolution (If HCl fails) [1]

  • Liberate the free base.

  • Dissolve in warm MeOH.

  • Add 1 equivalent of Dibenzoyl-L-tartaric acid (or the D-isomer, depending on target enantiomer).[1]

  • The diastereomeric salt is often less soluble and will precipitate.

  • Filter, crack the salt with NaOH, and reform the HCl salt.

Module 4: Handling & Hygroscopicity

User Issue: "The solid turns into a puddle on the balance."

Stability Protocol

The HCl salt is hygroscopic.[4][5] The difluorophenyl ring withdraws electrons, making the amine slightly less basic, but the ionic lattice still avidly absorbs atmospheric water.

  • Drying: Always dry the final salt in a vacuum oven at

    
     over 
    
    
    
    (Phosphorus Pentoxide) or KOH pellets for 24 hours.
  • Azeotropic Drying: If the salt is wet, dissolve in Methanol/Toluene , concentrate via rotary evaporation. The azeotrope carries away residual water.[5]

  • Storage: Store under Argon/Nitrogen in a desiccator.

Visual Troubleshooting Guides

Figure 1: Purification Decision Tree

PurificationTree Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid/Powder StateCheck->Solid Yes Oil Oil/Gum StateCheck->Oil Yes PurityCheck Check Purity (NMR/HPLC) Solid->PurityCheck Trituration Trituration (Et2O or MTBE + Sonication) Oil->Trituration Step 1 MetalImpurity Metal Salts Present? PurityCheck->MetalImpurity Seed Dissolve (IPA) + Seed Trituration->Seed If fails Seed->Solid Success Rochelle Rochelle's Salt Wash (On Free Base) MetalImpurity->Rochelle Yes (Boron/Al) ChiralCheck Enantiomeric Excess (ee%) Low? MetalImpurity->ChiralCheck No Rochelle->PurityCheck Recryst Recrystallize HCl Salt (IPA/EtOAc) ChiralCheck->Recryst Moderate ee Resolution Tartaric Acid Resolution ChiralCheck->Resolution Racemic/Low ee Final Pure HCl Salt Recryst->Final Resolution->Final

Caption: Logical workflow for isolating 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol HCl based on physical state and impurity profile.

Figure 2: Salt Formation Workflow

SaltFormation FreeBase Free Base (In EtOAc/IPA) AcidAdd Add HCl (4M in Dioxane) Dropwise @ 0°C FreeBase->AcidAdd Precipitation Precipitation AcidAdd->Precipitation White Solid Filtration Filtration under N2 Precipitation->Filtration Drying Vac Oven (40°C) over P2O5 Filtration->Drying

Caption: Optimized protocol for converting the amino alcohol free base to the hydrochloride salt.[1]

References

  • Myers, A. G. (2007).[1] Synthesis of Amino Alcohols. Harvard University Department of Chemistry & Chemical Biology. Link

  • Lohse, O., & Spöndlin, C. (2018). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. Organic Process Research & Development. Link[1]

  • BenchChem Technical Support. (2025). Synthesis and Purification of Phenylglycinol Derivatives. Link[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: (S)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride.[1][6] Link

  • Hu, P., Ben-David, Y., & Milstein, D. (2016).[1] General Synthesis of Amino Acid Salts from Amino Alcohols. Journal of the American Chemical Society. Link[1]

Sources

Technical Support Center: Troubleshooting and Avoiding Oxazolidinone Byproduct Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with amino alcohols and encounter challenges with the formation of oxazolidinone byproducts. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you understand, control, and prevent these unwanted side reactions, ensuring the integrity and yield of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is an oxazolidinone, and why does it form as a byproduct in my reaction?

A: An oxazolidinone is a five-membered heterocyclic compound containing both nitrogen and oxygen. In the context of your work, it arises from an intramolecular cyclization of a 2-amino alcohol derivative. This process is a common side reaction, particularly when you are trying to acylate or carbamoylate the amino group of a 2-amino alcohol.

The formation is driven by the proximity of the hydroxyl group to the newly formed amide or carbamate nitrogen. The hydroxyl group can act as an intramolecular nucleophile, attacking the carbonyl carbon of the acyl or carbamoyl group. This cyclization is often base-catalyzed and results in the formation of a stable, five-membered ring, displacing a leaving group or eliminating a small molecule. This pathway is particularly favorable due to the low activation energy associated with forming a five-membered ring system, a process described by Baldwin's rules as a "5-Exo-Trig" ring closure, which is kinetically favored.[1]

Core Mechanism:

The general mechanism involves two key steps:

  • N-Functionalization: The amino group of the amino alcohol reacts with an electrophilic carbonyl source (e.g., acyl chloride, chloroformate, isocyanate, or even carbon dioxide with a coupling agent) to form an N-functionalized intermediate.[2][3]

  • Intramolecular Cyclization: The adjacent hydroxyl group, often activated by a base, attacks the carbonyl carbon of the newly introduced group. This intramolecular SNAc (Nucleophilic Acyl Substitution) reaction closes the ring to form the oxazolidinone.

Below is a diagram illustrating this common reaction pathway.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization (Undesired) Amino_Alcohol 2-Amino Alcohol (R-NH2, R'-OH) Acylated_Intermediate N-Acylated Intermediate Amino_Alcohol->Acylated_Intermediate Reaction with Electrophile Carbonyl_Source Carbonyl Source (e.g., R-COCl, Phosgene) Carbonyl_Source->Acylated_Intermediate Oxazolidinone Oxazolidinone Byproduct Acylated_Intermediate->Oxazolidinone Base-Catalyzed 5-Exo-Trig Cyclization G Start Unexpected Byproduct Observed in Reaction Analyze Analyze Crude Mixture (LC-MS, NMR) Start->Analyze Check_MW Does MW correspond to Oxazolidinone Formation? Analyze->Check_MW Confirm_NMR Confirm Structure via NMR (¹³C peak at ~155 ppm?) Check_MW->Confirm_NMR Yes Troubleshoot Initiate Troubleshooting Protocol Check_MW->Troubleshoot No (Other Side Reaction) Confirm_NMR->Troubleshoot Yes Confirm_NMR->Troubleshoot No (Other Isomer) Check_Temp Review Reaction Temperature Troubleshoot->Check_Temp Check_Base Review Base Stoichiometry & Type Troubleshoot->Check_Base Check_Time Review Reaction Time Troubleshoot->Check_Time Optimize Optimize Conditions: 1. Lower Temperature (0°C to -78°C) 2. Use Weaker/Hindered Base 3. Reduce Reaction Time Check_Temp->Optimize Check_Base->Optimize Check_Time->Optimize Protect If Optimization Fails: Implement OH-Protection Strategy (e.g., TBDMS-Cl, Imidazole) Optimize->Protect Problem Persists

Sources

Technical Support Center: Crystallization of 2,3-Difluorophenylglycinol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 2,3-difluorophenylglycinol. The following question-and-answer format addresses common challenges and provides troubleshooting strategies based on established scientific principles and field experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for the crystallization of 2,3-difluorophenylglycinol?

The ideal solvent for crystallization should exhibit a significant difference in the solubility of 2,3-difluorophenylglycinol at elevated temperatures versus room or sub-ambient temperatures. Specifically, the compound should be highly soluble in the hot solvent and sparingly soluble or insoluble in the cold solvent.[1][2]

Key factors to consider include:

  • Polarity Matching : The principle of "like dissolves like" is a good starting point.[2] 2,3-difluorophenylglycinol is a polar molecule due to the presence of hydroxyl and amino groups, as well as the electronegative fluorine atoms. Therefore, polar solvents are more likely to be suitable. Protic solvents that can engage in hydrogen bonding are often good candidates for amino alcohols.[1]

  • Boiling Point : A solvent with a boiling point between 60°C and 100°C is often ideal.[1] Solvents with very low boiling points can be difficult to handle due to rapid evaporation, while very high-boiling solvents can be challenging to remove from the final crystalline product.[1]

  • Reactivity : The chosen solvent must be chemically inert and not react with 2,3-difluorophenylglycinol.

  • Safety and Environmental Impact : Toxicity, flammability, and environmental impact are crucial considerations, especially for process scale-up.

Q2: Which specific solvents or solvent systems should I screen for the crystallization of 2,3-difluorophenylglycinol?

A systematic screening of a range of solvents with varying polarities is the most effective approach. Based on the structure of 2,3-difluorophenylglycinol (a chiral amino alcohol with aromatic fluorination), the following solvents and solvent systems are recommended for initial screening:

  • Single-Solvent Systems :

    • Alcohols (e.g., Methanol, Ethanol, Isopropanol)

    • Water

    • Acetonitrile

    • Ethyl Acetate

    • Tetrahydrofuran (THF)

  • Mixed-Solvent Systems (Antisolvent Crystallization) :

    • Alcohol/Water mixtures (e.g., Ethanol/Water, Methanol/Water)[3]

    • Ethyl Acetate/Heptane

    • Ethanol/Diethyl Ether[4]

    • Toluene/Heptane

Mixed-solvent systems are particularly useful when a single solvent does not provide the ideal solubility profile. In such cases, the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent (antisolvent) in which the compound is insoluble is gradually added to induce crystallization.[5]

Q3: How do the fluorine substituents on the phenyl ring affect solvent selection and crystallization?

The two fluorine atoms on the phenyl ring introduce specific intermolecular interactions that can influence crystal packing. While fluorine is highly electronegative, it is a poor hydrogen bond acceptor. However, C-H···F-C interactions can play a role in the crystal lattice formation.[6] The presence of fluorine can sometimes lead to polymorphism, where the compound can crystallize in different solid-state forms.[7] This makes the choice of solvent even more critical, as it can influence which polymorph is obtained.[8]

Troubleshooting Guide

Problem 1: My 2,3-difluorophenylglycinol fails to crystallize upon cooling.

This is a common issue that can arise from several factors:

  • Solution is too dilute (too much solvent was used) : If an excessive amount of solvent was used, the solution may not be supersaturated upon cooling.

    • Solution : Re-heat the solution and evaporate a portion of the solvent to increase the concentration. Allow the concentrated solution to cool slowly.[9]

  • Supersaturation without nucleation : The solution may be supersaturated, but the energy barrier for crystal nucleation has not been overcome.

    • Solution 1: Scratching : Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.[9]

    • Solution 2: Seeding : If you have a small crystal of 2,3-difluorophenylglycinol, add it to the supersaturated solution to act as a template for crystal growth.

    • Solution 3: Reduce Temperature : Cool the solution in an ice bath or refrigerator to further decrease solubility and promote nucleation.

Problem 2: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly.

  • Solution 1: Add more solvent : Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly.[9]

  • Solution 2: Lower the crystallization temperature : Try cooling the solution more slowly and to a higher initial temperature before further cooling.

  • Solution 3: Change the solvent system : The current solvent may be too good of a solvent. Try a more non-polar solvent or a mixed-solvent system.

Problem 3: The crystallization happens too quickly, resulting in a fine powder or impure crystals.

Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[9]

  • Solution 1: Increase the amount of solvent : Re-dissolve the solid in more hot solvent than the minimum required. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal growth.[9]

  • Solution 2: Insulate the flask : Allow the flask to cool to room temperature slowly by insulating it (e.g., with paper towels or a cork ring) before any further cooling in an ice bath.[9]

Problem 4: The final yield of crystalline product is very low.

A low yield can be due to several factors:

  • Using too much solvent : A significant portion of the compound may remain dissolved in the mother liquor.[9]

    • Solution : Before discarding the mother liquor, try to recover more product by evaporating some of the solvent or by placing it in a colder environment (e.g., a freezer) to see if more crystals form.

  • Premature crystallization during hot filtration : If a hot filtration step was performed to remove insoluble impurities, some product may have crystallized on the filter paper.

    • Solution : Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtration. Use a slight excess of hot solvent to rinse the flask and filter paper.

Experimental Protocols & Data

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of 2,3-difluorophenylglycinol into several small test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes clear it is insoluble. Record the solubility at room temperature.

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, heat the test tube in a water or sand bath.

  • Continue adding the solvent dropwise until the solid fully dissolves at the elevated temperature.

  • Allow the test tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the quantity and quality of the crystals formed. The best solvent will dissolve the compound when hot and yield a large amount of crystalline solid upon cooling.

Data Presentation: Properties of Common Crystallization Solvents
SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2Good for highly polar compounds, can form hydrates.
Methanol655.1Good for polar compounds.[1]
Ethanol784.3A versatile solvent for moderately polar compounds.[1]
Isopropanol823.9Similar to ethanol but less polar.
Acetonitrile825.8A polar aprotic solvent.
Ethyl Acetate774.4Medium polarity.[1]
Tetrahydrofuran (THF)664.0A polar aprotic solvent.
Toluene1112.4For less polar compounds; higher boiling point.[1]
Heptane980.1A non-polar solvent, often used as an antisolvent.
Diethyl Ether352.8Very volatile and flammable.[1]

Visualization of the Solvent Selection Workflow

Solvent_Selection_Workflow cluster_screening Solvent Screening start Start: Crude 2,3-difluorophenylglycinol solubility_test Q1: Perform Small-Scale Solubility Screening start->solubility_test soluble_cold Soluble in Cold Solvent? solubility_test->soluble_cold soluble_hot Soluble in Hot Solvent? soluble_cold->soluble_hot No reject_solvent Reject Solvent soluble_cold->reject_solvent  Yes crystals_cool Crystals Form on Cooling? soluble_hot->crystals_cool Yes mixed_system Q2: Consider Mixed-Solvent (Antisolvent) System soluble_hot->mixed_system No good_solvent Potential Good Solvent crystals_cool->good_solvent  Yes crystals_cool->mixed_system No scale_up Proceed to Scale-Up Crystallization good_solvent->scale_up mixed_system->scale_up

Sources

Resolving emulsion issues during extraction of fluorinated amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Emulsion Issues During Workup

Case ID: FAA-EMUL-001 Support Tier: Level 3 (Senior Application Scientist)[1]

The Physicochemical Reality: Why This Happens

User Query: "I am performing a standard extraction of a trifluoromethyl-substituted amino alcohol using DCM/Water. The interface has vanished into a stable, milky layer.[2] Standard brine washes are ineffective.[1][2] Why?"

Scientist Analysis: You are fighting a two-front physicochemical war. Fluorinated amino alcohols act as "super-surfactants" due to two converging factors:

  • The Fluorine Effect (Hydrophobicity + Lipophobicity): Fluorine atoms possess a unique low polarizability.[1][2] They are hydrophobic and lipophobic.[1][2] When attached to an alkyl chain, they lower the surface tension of the liquid-liquid interface significantly more than hydrogenated analogs.[2] This stabilizes the interfacial film, preventing droplet coalescence.[2]

  • Amphiphilic Zwitterions: Unlike standard amino alcohols, the electron-withdrawing nature of perfluoroalkyl groups (e.g.,

    
    ) significantly increases the acidity of nearby hydroxyl groups (lowering pKa from ~16 to ~9-12).[1][2]
    
    • The Trap: At standard basic workup pH (pH > 10), the amine is neutral (

      
      ), but the fluorinated alcohol may deprotonate (
      
      
      
      ), creating an anionic surfactant.[2]
    • At acidic pH, the amine protonates (

      
      ), creating a cationic surfactant.[2]
      

You have essentially synthesized a fluorinated detergent.[2] To break it, we must disrupt the stabilizing interfacial film.[2]

Diagnostic & Decision Matrix

Before pouring more reagents into your funnel, determine the emulsion type.[2]

Emulsion AppearanceDiagnosisRecommended Intervention
Rag Layer (Debris at interface)Particulate-stabilized (Pickering emulsion).[1][2]Protocol A (Filtration)
Milky Homogeneity (No layers)Phase density matching or surfactant stabilization.[1][2]Protocol B (Density Mod) or Protocol C (Brine)
Three Distinct Layers Middle layer is the product-rich "oiling out" phase.[1]Do not discard! Isolate middle layer and analyze.

Workflow Visualization

The following decision tree outlines the logical progression for resolving stubborn emulsions in fluorinated systems.

Emulsion_Protocol Start Start: Active Emulsion Check_Type Diagnostic: Is there particulate matter? Start->Check_Type Filter Protocol A: Celite Filtration (Disrupt Interfacial Film) Check_Type->Filter Yes (Solids visible) Check_pH Check pH vs. pKa (Is product ionic?) Check_Type->Check_pH No (Milky liquid) Centrifuge Centrifugation (Force Coalescence) Filter->Centrifuge If fails Result Phase Separation Achieved Filter->Result Centrifuge->Result Adjust_pH Adjust pH to Isoelectric/Neutral (Avoid Zwitterion) Check_pH->Adjust_pH pH incorrect Brine Protocol C: Sat. Brine Wash (Increase Ionic Strength) Check_pH->Brine pH correct Adjust_pH->Brine Brine->Filter If fails Brine->Result

Caption: Logical workflow for diagnosing and treating fluorinated amino alcohol emulsions. Blue = Diagnostic, Red = Physical Intervention, Green = Chemical Intervention.[2]

Troubleshooting Protocols

Protocol A: The "Silver Bullet" (Celite Filtration)

Use when: Particulates are visible or when chemical methods fail. Mechanism: The diatomaceous earth (Celite) physically ruptures the surfactant film surrounding the droplets and captures particulate stabilizers.

  • Prepare the Bed: Place a sintered glass funnel (medium porosity) on a vacuum flask. Add a 1-2 cm layer of Celite 545.[1][2]

  • Wet the Pad: Wet the Celite with the organic solvent you are using for extraction (e.g., DCM or EtOAc).[2] Apply gentle vacuum to pack it.[1][2]

  • Filter: Pour the entire emulsified mixture (both phases) through the pad under vacuum.

  • Rinse: Rinse the separatory funnel with fresh solvent and pour over the pad to recover adhered product.

  • Separate: Transfer the filtrate to a clean separatory funnel. The layers should now separate sharply.[2][3]

Protocol B: Density Modification

Use when: Using Chlorinated solvents (DCM/Chloroform) and the layers are indistinguishable. Mechanism: Fluorinated compounds are heavy.[1] If your organic phase density is too close to water (1.00 g/mL), gravity cannot drive separation.[2]

  • Scenario: DCM (

    
    ) extracts a light fluorinated amine.[1][2] The resulting solution density might approach 1.05-1.10.[2]
    
  • Action: Add a co-solvent to shift density.[2]

    • To make organic lighter: Add Ethyl Acetate or MTBE.[1][2]

    • To make aqueous heavier: Add NaCl (Brine) or Sodium Sulfate.[1][2]

Protocol C: The "Salting Out" (Ionic Strength)

Use when: The organic layer is cloudy/wet. Mechanism: Increasing the ionic strength of the aqueous phase drives organics out ("salting out") and compresses the electrical double layer stabilizing the emulsion.[4]

  • Add Solid Salt: Do not just add brine solution (which adds more water).[1][2] Add solid NaCl directly to the separatory funnel.

  • Swirl, Don't Shake: Vigorous shaking introduces kinetic energy that reforms the emulsion.[2] Swirl gently until the salt dissolves.

  • Wait: Allow 10-20 minutes.

  • Advanced Salting: If NaCl fails, use Ammonium Chloride (

    
    )  if your product is acid-stable.[1][2] It provides mild buffering and high ionic strength.[1][2]
    

Frequently Asked Questions (FAQs)

Q: I used 1M NaOH to basify my amine, but extraction yield is low and emulsions are high. Why? A: You likely deprotonated the fluorinated alcohol. Unlike non-fluorinated alcohols (pKa ~16), a


-amino fluorinated alcohol (like a trifluoromethyl carbinol) can have a pKa of ~9.3–10.5 due to the electron-withdrawing fluorine.[2] At pH 14, your molecule is likely an anion (

), which is water-soluble and acts as a soap.[1][2]
  • Fix: Adjust pH to ~8.5–9.0 (using saturated

    
     or carbonate buffer) to keep the amine neutral (
    
    
    
    ) while keeping the alcohol protonated (
    
    
    ).

Q: Can I use "Fluorous Solvents" to fix this? A: Yes, but it is expensive. If your molecule has a high fluorine content (>60% by weight), it may not be soluble in standard organics.[1][2] In this case, use a fluorous solvent like FC-72 or HFE-7100 for the extraction.[2] These solvents are immiscible with both water and standard organic solvents, often forming a third phase that contains your highly fluorinated product.[2]

Q: Why do you recommend Ethyl Acetate over DCM? A: DCM is lipophilic but has high interfacial tension with water, which paradoxically stabilizes emulsions once formed by surfactants.[1][2] Ethyl Acetate has some water miscibility, which allows for a "softer" interface and faster mass transfer, often avoiding the rigid film formation seen with DCM.[2]

References

  • Rochester University. (n.d.).[1][2][5][6] How To: Manage an Emulsion. Not Voodoo. Retrieved from [Link]

  • O'Hagan, D. (2008).[1][2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1][2] (Context: Electronic effects of fluorine on acidity).

  • Spectro Scientific. (2018).[2] Emulsion Breaking Techniques for Oil in Water Solvent Extractions. AZoM. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 2,3-Difluoro Substituted Amino Ethanols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2,3-difluoro substituted amino ethanols presents unique thermal and stereochemical challenges. Because fluorine is highly electronegative, it strongly influences adjacent reactive centers, making these molecules highly susceptible to thermal degradation, defluorination, and epimerization.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and scale the synthesis of these critical fluorinated building blocks.

🔍 Troubleshooting & FAQs

Q1: Why is my diastereomeric ratio (dr) so low when reducing 2,3-difluoro-β-amino ketones at room temperature?

Cause & Mechanistic Insight: When reducing fluorinated ketones (e.g., using NaBH₄ in ethanol) at room temperature (20–25 °C), the reaction operates with excessive thermal energy. This energy easily overcomes the activation barrier of the less-favored transition state dictated by the Felkin-Anh model. As a result, the hydride attacks from both faces of the carbonyl, leading to a near-thermodynamic mixture of diastereomers (often around 85:15 dr).

Solution: Shift the reaction to strict kinetic control by drastically lowering the temperature., forcing the incoming nucleophile to attack exclusively from the least sterically and electrostatically hindered face, which can increase the diastereoselectivity to >96:4[1].

Q2: I am using an epoxide-opening strategy to synthesize the amino ethanol, but I am observing significant defluorination. How do I prevent this?

Cause & Mechanistic Insight: In the presence of basic amines, 2,3-difluoroepoxides are highly prone to side reactions at elevated temperatures. If the reaction temperature exceeds 50–60 °C, the amine begins to act as a base rather than a nucleophile. It abstracts a highly acidic proton adjacent to the fluorine atom, triggering an E1cB-type elimination. This expels a fluoride ion (defluorination) and generates an unwanted fluoroalkene byproduct.

Solution: and consider using a less basic nucleophile or a mild Lewis acid catalyst to activate the epoxide, thereby favoring the S_N2 pathway over elimination[2].

Q3: Does the "fluorine gauche effect" impact my choice of reaction temperature?

Cause & Mechanistic Insight: Yes. The vicinal difluoro motif strongly prefers a gauche conformation over an anti conformation due to stereoelectronic hyperconjugation (


) and dipole minimization.  into conformations that may be thermodynamically stable but stereochemically undesirable for your target drug's binding affinity[3]. Low-temperature kinetic control locks in the desired stereocenters before such equilibration occurs.

📊 Quantitative Data: Temperature vs. Reaction Efficiency

The following table summarizes the causal relationship between temperature, solvent selection, and the resulting yield and diastereoselectivity during the reduction of 2,3-difluoro-β-amino ketones.

Temperature (°C)SolventReductantYield (%)Diastereomeric Ratio (dr)Primary Outcome
25 (RT)EthanolNaBH₄82%85:15Thermodynamic mixture; poor dr.
0EthanolNaBH₄88%96:4Optimal balance of rate and kinetic control.
-40THFLiAlH₄75%93:7Good dr, but lower yield due to over-reduction risks.
-78THFLiAlH₄74%97:3Maximum kinetic control; slow reaction rate.

🧪 Experimental Protocol: Diastereoselective Low-Temperature Reduction

To ensure trustworthiness and reproducibility, every step in this protocol includes a self-validating mechanism to confirm success before proceeding to the next phase.

Step 1: Preparation & Inert Atmosphere Flame-dry a multi-neck round-bottom flask and purge with Argon. Validation: Ensure the internal humidity is <10 ppm to prevent premature quenching of the hydride reagent.

Step 2: Substrate Dissolution Dissolve the 2,3-difluoro-β-amino ketone in anhydrous ethanol to achieve a 0.1 M concentration.

Step 3: Precision Cooling (Critical Step) Submerge the reaction vessel in an ice-brine bath. Insert a PTFE-coated thermocouple directly into the solution. Validation: Do not proceed until the internal temperature stabilizes precisely at 0 °C (± 1 °C).

Step 4: Reagent Addition Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 20 minutes. Causality: Portion-wise addition prevents exothermic spiking, which would temporarily raise the temperature and ruin the kinetic diastereoselectivity.

Step 5: Reaction Monitoring Stir the mixture at 0 °C for 2–4 hours. Validation: Monitor the disappearance of the ketone carbonyl peak via FT-IR (~1720 cm⁻¹) or by TLC (Hexanes/EtOAc 7:3, visualized with KMnO₄ stain).

Step 6: Quenching & Isolation Once complete, quench the reaction while still at 0 °C by slowly adding saturated aqueous NH₄Cl dropwise. Only after gas evolution ceases should you allow the mixture to warm to room temperature. Extract with dichloromethane (3x), dry over MgSO₄, and purify via flash column chromatography to isolate the pure 2,3-difluoro amino ethanol.

📐 Visualizations & Workflows

Pathway A 2,3-Difluoro-β-amino ketone B NaBH4 / EtOH Room Temp (25°C) A->B Standard C NaBH4 / EtOH Low Temp (0°C to -78°C) A->C Optimized D Low dr (~85:15) Thermodynamic Mix B->D E High dr (>96:4) Kinetic Control C->E

Reaction pathway showing temperature effects on diastereoselectivity during ketone reduction.

Troubleshooting Start Issue: Low Yield or Defluorination CheckTemp Is Temp > 25°C? Start->CheckTemp Action1 Reduce Temp to 0°C CheckTemp->Action1 Yes (Thermal Degradation) CheckBase Check Amine Basicity CheckTemp->CheckBase No Action2 Use Less Basic Nucleophile CheckBase->Action2 Eliminating HF?

Troubleshooting workflow for resolving low yield and defluorination in amino ethanol synthesis.

📚 References

  • Title: Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers Source: Beilstein Journal of Organic Chemistry / ResearchGate URL: [Link]

  • Title: The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers Source: National Institutes of Health (NIH) URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Separating 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and efficient analytical methods for their separation and quantification.[1] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of the enantiomers of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol, a key chiral building block in the synthesis of various pharmaceutical agents.

The presence of a primary amine and a hydroxyl group, in proximity to a stereocenter directly attached to a difluorophenyl ring, presents a unique challenge for chiral recognition. This guide will explore two distinct direct chiral separation strategies employing polysaccharide-based chiral stationary phases (CSPs) and an indirect approach utilizing pre-column derivatization. The methodologies presented are synthesized from established principles of chiral chromatography and application data for structurally analogous amino alcohols and amines.

The Imperative of Enantiomeric Separation

For chiral compounds, one enantiomer often exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse effects.[1] Regulatory bodies globally mandate the characterization of enantiomeric purity, making reliable chiral separation methods a cornerstone of drug development and quality control. Chiral HPLC, with its high efficiency and sensitivity, stands as a primary tool for these critical analyses.[2]

Method 1: Normal Phase Chromatography on an Immobilized Polysaccharide-Based CSP

This first method leverages the proven enantioselective capabilities of an immobilized amylose-based chiral stationary phase. Immobilized CSPs, such as the CHIRALPAK® IA, offer enhanced solvent compatibility and robustness, allowing for a wider range of mobile phases to be explored for method optimization.[3][4] For a primary amino alcohol like our target analyte, a normal phase elution mode, consisting of a non-polar alkane and a polar alcohol modifier, is a logical starting point. The addition of a basic additive is often crucial for achieving good peak shape and resolution for amine-containing compounds.[5][6]

Experimental Protocol

Objective: To achieve baseline separation of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol enantiomers using an immobilized amylose-based CSP under normal phase conditions.

Materials:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized on 5 µm silica gel), 250 x 4.6 mm.

  • Mobile Phase:

    • Solvent A: n-Hexane, HPLC grade

    • Solvent B: 2-Propanol (IPA), HPLC grade

    • Additive: Diethylamine (DEA)

  • Sample Preparation: A racemic standard of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol is dissolved in the mobile phase at a concentration of 1.0 mg/mL.

Chromatographic Conditions:

Parameter Condition
Mobile Phase n-Hexane / 2-Propanol / DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm

| Injection Volume | 10 µL |

Rationale for Experimental Choices

The selection of an amylose-based CSP is predicated on its broad applicability for a wide range of chiral compounds, including those with aromatic and polar functional groups. The normal phase mobile phase of hexane and IPA provides a good balance of polarity to elute the analyte while allowing for effective chiral recognition interactions with the stationary phase. The addition of a small amount of DEA is critical to prevent peak tailing by masking active sites on the silica surface and ensuring the analyte is in its neutral, basic form, which can be crucial for consistent chiral interactions.

Experimental Workflow Diagram

Method_1_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase: n-Hexane/IPA/DEA (80:20:0.1) prep_sample Dissolve Racemic Analyte in Mobile Phase (1 mg/mL) prep_mp->prep_sample hplc_system Equilibrate CHIRALPAK® IA Column with Mobile Phase prep_sample->hplc_system inject_sample Inject 10 µL of Sample hplc_system->inject_sample run_hplc Isocratic Elution at 1.0 mL/min inject_sample->run_hplc detect UV Detection at 220 nm run_hplc->detect analyze_chrom Analyze Chromatogram detect->analyze_chrom calc_params Calculate Retention Times, Resolution, and Selectivity analyze_chrom->calc_params Method_2_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase: Acetonitrile/TFA (100:0.1) prep_sample Dissolve Racemic Analyte in Acetonitrile (1 mg/mL) prep_mp->prep_sample hplc_system Equilibrate Lux® Cellulose-2 Column with Mobile Phase prep_sample->hplc_system inject_sample Inject 5 µL of Sample hplc_system->inject_sample run_hplc Isocratic Elution at 0.8 mL/min inject_sample->run_hplc detect UV Detection at 220 nm run_hplc->detect analyze_chrom Analyze Chromatogram detect->analyze_chrom calc_params Calculate Retention Times, Resolution, and Selectivity analyze_chrom->calc_params Method_3_Workflow cluster_deriv Derivatization cluster_hplc HPLC Analysis dissolve Dissolve Analyte add_marfeys Add Marfey's Reagent & Bicarbonate dissolve->add_marfeys incubate Incubate at 40°C add_marfeys->incubate quench Quench with HCl incubate->quench hplc_system Equilibrate C18 Column quench->hplc_system inject_sample Inject Derivatized Sample hplc_system->inject_sample run_hplc Gradient Elution inject_sample->run_hplc detect UV Detection at 340 nm run_hplc->detect

Sources

A Guide to the ¹H NMR Spectroscopic Features of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol, a compound of interest in pharmaceutical research and development. The structural complexity introduced by the difluorinated aromatic ring and a chiral center necessitates a thorough understanding of its spectroscopic characteristics for unambiguous identification and purity assessment. This document provides a predictive breakdown of the ¹H NMR spectrum, a comparative analysis against a non-fluorinated analogue, and a robust experimental protocol for data acquisition.

Predicted ¹H NMR Spectral Analysis

The structure of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol contains several distinct proton environments, each giving rise to a characteristic signal in the ¹H NMR spectrum. The presence of a stereocenter renders the two methylene protons on the ethanol moiety diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts.[1][2] Furthermore, the fluorine atoms on the phenyl ring will introduce complex splitting patterns through both proton-proton (H-H) and proton-fluorine (H-F) couplings.[3][4]

Below is a detailed prediction of the chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in the molecule.

The 2,3-difluorophenyl group contains three aromatic protons. Due to the strong electron-withdrawing nature of the fluorine atoms and their coupling to adjacent protons, this region is expected to be complex. The signals will likely appear in the range of δ 7.0 - 7.5 ppm . The exact splitting pattern will be a series of complex multiplets resulting from ortho, meta, and para H-H couplings, as well as multi-bond H-F couplings.[5] Assigning these signals definitively would typically require 2D NMR experiments.

The proton attached to the chiral carbon (the methine proton) is adjacent to the aromatic ring, the amino group, and the hydroxymethyl group. Its chemical shift is influenced by all three. It is expected to resonate as a multiplet, likely a doublet of doublets, around δ 4.0 - 4.3 ppm . The splitting will arise from coupling to the two non-equivalent methylene protons.

A key feature of this molecule's spectrum is the signal from the methylene (-CH₂) protons. Due to the adjacent chiral center, these two protons are diastereotopic and thus chemically non-equivalent.[1][6] They will appear as two separate signals, each split by the other (geminal coupling, ²JHH) and by the methine proton (vicinal coupling, ³JHH). This will result in two distinct doublet of doublets (or more complex multiplets if other couplings are resolved). These signals are anticipated in the region of δ 3.6 - 3.9 ppm .

The protons of the alcohol (-OH) and amine (-NH₂) groups are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature.[7] They typically appear as broad singlets. In a solvent like DMSO-d₆, which forms hydrogen bonds, they are more likely to be observed. The -OH proton might appear between δ 4.5 - 5.5 ppm and the -NH₂ protons between δ 2.0 - 3.0 ppm . These signals can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -OH and -NH₂ signals to disappear due to proton-deuterium exchange.

Data Summary and Comparative Analysis

To highlight the influence of the difluoro-substituents, a comparison with the non-fluorinated analogue, 2-Amino-2-phenylethan-1-ol, is instructive.[8][9] The primary difference will be observed in the aromatic region, where the complex multiplets of the difluoro-compound replace the more straightforward signals of the monosubstituted phenyl group. Additionally, the electron-withdrawing fluorine atoms will cause a general downfield shift (to higher ppm values) for all protons compared to the non-fluorinated version.

Proton Assignment Predicted Chemical Shift (δ, ppm) for 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol Typical Chemical Shift (δ, ppm) for 2-Amino-2-phenylethan-1-ol[10] Predicted Multiplicity Integration
Aromatic (Ar-H)7.0 - 7.5~7.3 - 7.5Multiplet (m)3H
Methine (-CH)4.0 - 4.3~4.0Doublet of Doublets (dd)1H
Methylene (-CH₂OH)3.6 - 3.9~3.5 - 3.72 x Doublet of Doublets (dd)2H
Hydroxyl (-OH)4.5 - 5.5 (variable)variableBroad Singlet (br s)1H
Amine (-NH₂)2.0 - 3.0 (variable)variableBroad Singlet (br s)2H

A Note on Predicted Data: The chemical shifts provided are estimates based on established principles of NMR spectroscopy and data from similar structures. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Visualizing Molecular Structure and Proton Environments

The following diagram illustrates the unique proton environments within the target molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. Weigh 5-10 mg of sample prep2 2. Dissolve in ~0.7 mL of deuterated solvent prep1->prep2 prep3 3. Vortex to ensure complete dissolution prep2->prep3 prep4 4. Filter into NMR tube (glass wool pipette) prep3->prep4 acq1 5. Insert sample into spectrometer prep4->acq1 acq2 6. Lock on solvent deuterium signal acq1->acq2 acq3 7. Shim magnetic field for homogeneity acq2->acq3 acq4 8. Acquire spectrum (e.g., 16-64 scans) acq3->acq4 proc1 9. Fourier Transform & Phase Correction acq4->proc1 proc2 10. Baseline Correction proc1->proc2 proc3 11. Calibrate spectrum (TMS = 0 ppm) proc2->proc3 proc4 12. Integrate signals & analyze peaks proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

4.3. Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean vial. [11] * Add approximately 0.7 mL of DMSO-d₆.

    • Vortex the vial until the sample is fully dissolved.

    • Filter the solution through a glass wool-plugged pipette directly into a clean NMR tube to remove any particulate matter, which can degrade spectral quality. * Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This ensures field stability during the experiment. * Shim the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum. A typical experiment might involve 16 to 64 scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the raw data (Free Induction Decay) to generate the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integration.

    • Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm or an internal TMS standard to δ 0.00 ppm.

    • Integrate all signals to determine the relative ratio of protons corresponding to each peak.

    • Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign the signals to the protons in the molecular structure.

By following this comprehensive guide, researchers and drug development professionals can effectively predict, acquire, and interpret the ¹H NMR spectrum of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol, facilitating its accurate structural confirmation and quality control.

References

  • Coupling of Protons with Fluorine Page - ResearchGate. (2007, July 19). Retrieved from [Link]

  • NMR Sample Preparation. University of Ottawa. Retrieved from [Link]

  • Diastereotopic protons in acyclic compounds. University of Oxford. (2025, July 17). Retrieved from [Link]

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed. (2010, March 15). Retrieved from [Link]

  • 2-Amino-2-phenylethan-1-ol | C8H11NO | CID 134797. PubChem - NIH. Retrieved from [Link]

  • How to Get a Good 1H NMR Spectrum. University of Rochester. Retrieved from [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. Retrieved from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. JEOL. Retrieved from [Link]

  • NMR Sample Preparation. Iowa State University. Retrieved from [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. (2022, February 8). Retrieved from [Link]

  • BMRB entry bmse000307 - 2-Amino-1-phenylethanol. Biological Magnetic Resonance Bank. Retrieved from [Link]

  • 2-Amino-2-phenylethanol | C8H11NO | CID 92466. PubChem - NIH. Retrieved from [Link]

  • NMR Spectroscopy :: 19F NMR Coupling Constants. Organic Chemistry Data. (2020, February 14). Retrieved from [Link]

  • 16: Multinuclear. Chemistry LibreTexts. (2024, November 12). Retrieved from [Link]

  • The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. MDPI. (2024, December 27). Retrieved from [Link]

  • FLUORINE COUPLING CONSTANTS. eClass. Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]

  • Chapter 5: NMR. Organic Chemistry. Retrieved from [Link]

  • 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. Retrieved from [Link]

  • NMR Chemical Shifts. Journal of Organic Chemistry. Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. (2022, February 25). Retrieved from [Link]

  • Homotopic Enantiotopic Diastereotopic and Heterotopic. Chemistry Steps. (2022, December 3). Retrieved from [Link]

  • 2,3,4-Trifluoroaniline - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • Fig. 2. 1 H NMR spectra of 2-amino-2 0... ResearchGate. Retrieved from [Link]

  • Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. Retrieved from [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. (2024, August 1). Retrieved from [Link]

  • 1H NMR Chemical Shift. Oregon State University. (2022, March 9). Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • 2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride. AMERICAN ELEMENTS. Retrieved from [Link]

Sources

Comparative Guide: 2,3-Difluoro- vs. Non-Fluorinated Phenylglycinol in Drug Design

[2]

Executive Summary

In medicinal chemistry, the transition from a non-fluorinated Phenylglycinol (1) to a 2,3-Difluorophenylglycinol (2) scaffold represents a strategic "bioisosteric hop."[1][2] While the non-fluorinated parent is a versatile chiral building block, it suffers from rapid oxidative metabolism and higher basicity.[2] The 2,3-difluoro analog is engineered to block metabolic soft spots (specifically CYP450-mediated arene oxidation) and modulate amine pKa , thereby enhancing blood-brain barrier (BBB) permeability and extending plasma half-life (

1
Quick Verdict: When to Switch?
  • Use Non-Fluorinated (1): For initial hit generation, low-cost chiral resolution agents, or when rapid clearance is desired.[1][2]

  • Use 2,3-Difluoro (2): When the lead candidate fails metabolic stability criteria (high

    
    ), requires improved CNS penetration (lower pKa), or needs to lock a specific conformation via the "gauche effect."[1][2]
    

Physicochemical & Biological Comparison

The following data synthesizes experimental trends observed in fluorinated phenethylamine derivatives.

FeatureNon-Fluorinated Phenylglycinol2,3-Difluoro PhenylglycinolImpact on Drug Design
Molecular Weight 137.18 g/mol 173.16 g/mol Slight increase; negligible steric penalty.[1]
Amine Basicity (pKa) ~9.4 - 9.6~8.3 - 8.8 (Predicted)Critical: Lower pKa increases the fraction of neutral species at physiological pH, improving membrane permeability.[1]
Lipophilicity (LogP) ~0.6~1.1Fluorine increases lipophilicity, aiding passive transport.[1][2]
Metabolic Stability Low (Vulnerable to CYP oxidation)High (Blocked ortho/meta sites)2,3-F substitution prevents formation of toxic arene oxides and quinone methides.[1]
Electronic Nature Electron-rich aromatic ringElectron-deficient ringInverts the quadrupole moment; alters

stacking interactions with receptor residues (e.g., Phenylalanine).[1]
H-Bonding Standard Donor/AcceptorEnhanced IntramolecularPotential for F[1]···H-O or F···H-N interactions to lock bioactive conformations.[1]

Deep Dive: The Mechanism of Improvement

A. Metabolic Blockade (The "Fluorine Shield")

The primary driver for selecting the 2,3-difluoro analog is resistance to oxidative metabolism.[1]

  • Non-Fluorinated Mechanism: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily attack the electron-rich phenyl ring, typically at the para or ortho positions, leading to hydroxylation.[2] This often triggers a cascade forming reactive metabolites (arene oxides).[1]

  • 2,3-Difluoro Mechanism:

    • Steric/Electronic Blockade: The C-F bond is stronger (approx. 116 kcal/mol) than the C-H bond and resistant to homolytic cleavage.[1]

    • Ring Deactivation: The high electronegativity of two fluorine atoms pulls electron density away from the ring, making it a poor substrate for the electrophilic oxo-ferryl species of CYP450.

    • Metabolic Shunt: By blocking the 2 and 3 positions, metabolism is often redirected to the para position, which can be controlled by other substituents, or halted entirely.[2]

B. pKa Modulation and CNS Penetration

For CNS-targeted drugs, amine basicity is a gatekeeper.[1]

  • The Problem: Phenylglycinol's amine (pKa ~9.[1]5) is highly protonated (>99%) at physiological pH (7.4).[1] This charged species struggles to cross the lipophilic BBB.[1]

  • The Solution: The electron-withdrawing inductive effect (-I) of the 2,3-difluoro motif propagates through the carbon skeleton, lowering the amine's pKa by approximately 1.0–1.5 units.[2] This seemingly small shift logarithmically increases the concentration of the neutral, membrane-permeable species.

Visualization of Biological Logic

Diagram 1: Metabolic Fate & Optimization Pathway

This diagram illustrates the divergence in metabolic stability between the two scaffolds.

MetabolicPathwaysSubstrate1Phenylglycinol(Non-Fluorinated)CYPCYP450 Enzyme(Oxidation)Substrate1->CYPHigh AffinityUnstableArene Oxide / Hydroxylation(Rapid Clearance)CYP->UnstableRapid MetabolismSubstrate22,3-DifluoroPhenylglycinolSubstrate2->CYPLow Affinity(Ring Deactivated)StableMetabolically Stable(Extended t1/2)Substrate2->StableMetabolic Blockade

Caption: Comparative metabolic fate.[1][2] The non-fluorinated scaffold is vulnerable to enzymatic oxidation, while the 2,3-difluoro analog resists CYP attack due to electronic deactivation and steric blocking.[2]

Experimental Protocols for Validation

To empirically verify the superiority of the 2,3-difluoro analog in your specific program, perform the following self-validating assays.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


1
  • Preparation:

    • Prepare 10 mM stock solutions of both compounds in DMSO.

    • Thaw pooled human liver microsomes (HLM) (20 mg/mL protein concentration).[1]

  • Incubation:

    • Test System: Phosphate buffer (100 mM, pH 7.4) + Microsomes (0.5 mg/mL final) + Test Compound (1 µM final).

    • Start: Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Control: Run a "No-NADPH" control to rule out chemical instability.

    • Reference: Include Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.

  • Sampling:

    • Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

    • Quench immediately in 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .[1]
      
    • 
      .[1]
      
    • Success Criteria: The 2,3-difluoro analog should demonstrate a

      
       increase in 
      
      
      compared to the non-fluorinated parent.
Protocol B: Comparative LogD Determination (Shake Flask)

Objective: Quantify the lipophilicity shift at physiological pH.[1]

  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Procedure:

    • Dissolve compound in octanol-saturated buffer.

    • Add buffer-saturated octanol.[1]

    • Shake for 24 hours at 25°C to reach equilibrium.

    • Separate phases and analyze concentration in both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
  • Interpretation: Expect the 2,3-difluoro analog to show a LogD increase of +0.3 to +0.5 units.[1]

Decision Logic for Researchers

Use this workflow to decide when to deploy the fluorinated scaffold.

DecisionTreeStartLead Optimization(Phenylglycinol Core)Check1Is Metabolic StabilityAcceptable?Start->Check1KeepMaintain Non-Fluorinated(Lower Cost)Check1->KeepYesCheck2Is CNS PenetrationRequired?Check1->Check2NoAction1Switch to 2,3-Difluoro(Block Metabolism)Check2->Action1No (Peripheral only)Action2Switch to 2,3-Difluoro(Lower pKa / Increase LogP)Check2->Action2Yes

Caption: Strategic decision tree for scaffold hopping. The fluorinated analog is the preferred route when metabolic instability or poor CNS permeability hampers the lead candidate.[2]

References

  • Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1][2] Link

  • Gillis, E. P., et al. (2015).[1][2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1][2] Link[1]

  • Müller, K., et al. (2007).[1][2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1][2] Link[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] Link[1]

  • BenchChem Technical Support. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Link(Note: Generalized reference for metabolic stability principles cited in search).

A Researcher's Guide to 19F NMR Characterization of the 2,3-Difluorophenyl Group

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise characterization of fluorinated organic molecules is paramount. The strategic incorporation of fluorine atoms can dramatically alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. Among the various fluorinated aromatic moieties, the 2,3-difluorophenyl group presents a unique spectroscopic signature that, when correctly interpreted, provides a wealth of structural information. This guide offers an in-depth comparison of the ¹⁹F Nuclear Magnetic Resonance (NMR) shift values for the 2,3-difluorophenyl group against its isomeric counterparts, supported by experimental data and protocols to ensure accurate and reproducible results.

The Power of ¹⁹F NMR in Structural Elucidation

Fluorine-19 (¹⁹F) NMR spectroscopy is a remarkably powerful tool for the analysis of fluorinated compounds. The ¹⁹F nucleus possesses a spin of ½, is 100% naturally abundant, and has a high gyromagnetic ratio, resulting in high sensitivity, close to that of ¹H NMR.[1][2] What truly sets ¹⁹F NMR apart is its vast chemical shift range, which can span over 800 ppm, significantly minimizing the signal overlap that can often complicate ¹H NMR spectra.[3][4] This wide dispersion makes the ¹⁹F nucleus an exquisitely sensitive probe of its local electronic environment, allowing for the detection of subtle structural and conformational changes.[1][5]

Deciphering the Spectrum of a 2,3-Difluorophenyl Group

The ¹⁹F NMR spectrum of a 2,3-difluorophenyl group is distinguished by two key features: the chemical shifts (δ) of the two fluorine atoms and their mutual spin-spin coupling constant (J-coupling). These parameters are highly sensitive to the nature and position of other substituents on the aromatic ring.

Chemical Shifts: A Window into the Electronic Environment

The chemical shifts of the fluorine atoms in a 2,3-difluorophenyl group are influenced by the electronic effects (both inductive and resonance) of the substituents on the ring. Electron-donating groups will generally cause an upfield shift (to less negative ppm values), while electron-withdrawing groups will lead to a downfield shift (to more negative ppm values).

J-Coupling: Unveiling Connectivity and Spatial Relationships

Spin-spin coupling provides invaluable information about the connectivity of atoms within a molecule. In the case of the 2,3-difluorophenyl group, the most informative coupling is the three-bond ortho coupling between the two adjacent fluorine atoms (³JFF). This through-bond coupling is typically in the range of 18-22 Hz.

Furthermore, the fluorine atoms will also couple to the protons on the aromatic ring, giving rise to heteronuclear ¹⁹F-¹H couplings. These couplings are crucial for assigning the signals in both the ¹⁹F and ¹H NMR spectra. The expected couplings are:

  • ³JFH (ortho): ~7-10 Hz

  • ⁴JFH (meta): ~4-7 Hz

  • ⁵JFH (para): ~0-2 Hz

The presence of two adjacent fluorine atoms can also lead to through-space coupling, a phenomenon where the interaction is mediated by the spatial proximity of the nuclei rather than through the chemical bonds.[3][6] This can be particularly significant in sterically crowded molecules.

Comparative Analysis: 2,3-Difluorophenyl vs. Other Isomers

To truly appreciate the unique spectral characteristics of the 2,3-difluorophenyl group, it is essential to compare its ¹⁹F NMR data with that of other difluorophenyl isomers. The table below summarizes the typical chemical shift ranges and key J-coupling constants for various difluorobenzene isomers, which serve as the parent compounds for the corresponding substituted phenyl groups.

IsomerFluorine PositionsTypical Chemical Shift (δ) vs. CFCl₃Key ¹⁹F-¹⁹F Coupling Constants (JFF)
1,2-Difluorobenzene Ortho-138 to -142 ppm³JFF (ortho) ≈ 18-22 Hz
1,3-Difluorobenzene Meta-110 to -114 ppm⁴JFF (meta) ≈ 3-7 Hz
1,4-Difluorobenzene Para-118 to -122 ppm⁵JFF (para) ≈ 13-17 Hz

Note: Chemical shifts are approximate and can vary significantly with solvent and substituents. Coupling constants are absolute values.

As the table illustrates, the combination of chemical shift and the magnitude of the F-F coupling constant provides a clear and unambiguous way to distinguish between the different difluorophenyl isomers. The large ortho coupling in the 2,3-isomer is a particularly distinctive feature.

The Influence of Substituents: A Case Study with 2,3-Difluorobenzoic Acid

The introduction of a substituent onto the difluorophenyl ring can significantly perturb the ¹⁹F NMR spectrum. For example, in 2,3-difluorobenzoic acid, the electron-withdrawing carboxylic acid group influences the chemical shifts of the adjacent fluorine atoms. The fluorine at the 2-position, being ortho to the carboxylic acid, will experience a more significant downfield shift compared to the fluorine at the 3-position. This difference in chemical shifts, along with the characteristic ortho J-coupling, allows for the complete assignment of the spectrum.

Experimental Protocols for High-Quality ¹⁹F NMR Data Acquisition

To ensure the reliability and accuracy of your ¹⁹F NMR data, it is crucial to follow a standardized experimental protocol.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that provides good solubility for your compound. Common choices include CDCl₃, DMSO-d₆, and acetone-d₆. The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.[7]

  • Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Reference Standard: For accurate chemical shift referencing, an internal or external standard is essential. Common internal standards include trifluorotoluene or a sealed capillary containing CFCl₃ (δ = 0 ppm).[8]

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a multinuclear probe is recommended for optimal resolution and sensitivity.

  • Pulse Sequence: A standard 1D ¹⁹F pulse-acquire sequence is typically sufficient. For simplified spectra, proton decoupling (e.g., using a GARP sequence) should be employed to remove ¹H-¹⁹F couplings.[1]

  • Spectral Width: A wide spectral width (e.g., 200-250 ppm) should be used initially to ensure all fluorine signals are captured.

  • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate for good resolution.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended. For quantitative measurements, a longer delay of at least 5 times the longest T₁ of the fluorine nuclei is necessary.[5]

  • Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. Typically, 16 to 256 scans are sufficient.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solvent Select Solvent Dissolve Dissolve Compound Solvent->Dissolve Reference Add Reference Dissolve->Reference Tube Transfer to NMR Tube Reference->Tube Insert Insert Sample Tube->Insert Lock Lock & Shim Insert->Lock Tune Tune Probe Lock->Tune Setup Setup Experiment Tune->Setup Acquire Acquire Data Setup->Acquire FT Fourier Transform Acquire->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Reference Spectrum Baseline->Referencing Analysis Analyze & Interpret Referencing->Analysis

Caption: A streamlined workflow for acquiring and processing high-quality 19F NMR data.

Logical Framework for Spectral Interpretation

A systematic approach is crucial for the accurate interpretation of the ¹⁹F NMR spectrum of a 2,3-difluorophenyl-containing compound.

interpretation_logic Start Acquire 19F NMR Spectrum NumSignals Identify Number of 19F Signals Start->NumSignals ChemShift Analyze Chemical Shifts (δ) NumSignals->ChemShift 2 signals expected for C2/C3 Coupling Analyze Coupling Patterns (J) NumSignals->Coupling AssignF Assign Fluorine Signals ChemShift->AssignF Substituent effects Coupling->AssignF JFF and JFH values Compare Compare with Isomers/Analogs AssignF->Compare Structure Confirm Structure Compare->Structure

Caption: A logical flow for the interpretation of 19F NMR spectra of 2,3-difluorophenyl compounds.

Conclusion

The ¹⁹F NMR spectrum of a 2,3-difluorophenyl group provides a rich and detailed fingerprint that is invaluable for structural confirmation and characterization. By carefully analyzing the chemical shifts and, in particular, the characteristic ortho ¹⁹F-¹⁹F coupling constant, researchers can confidently distinguish this isomer from other difluorophenyl derivatives. Understanding the influence of substituents and adhering to rigorous experimental protocols are key to unlocking the full potential of this powerful analytical technique. This guide provides the foundational knowledge and practical steps necessary for scientists to effectively utilize ¹⁹F NMR in their research and development endeavors involving this important fluorinated moiety.

References

  • Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds - Benchchem.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC.
  • 19F Coupling Constants Table - Organofluorine / Alfa Chemistry.
  • 19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing.
  • Computation of Through-Space 19F−19F Scalar Couplings via Density Functional Theory | Journal of the American Chemical Society. Available at: [Link]

  • 2,3-Difluorobenzoic acid - SpectraBase. Available at: [Link]

  • 19Flourine NMR. Available at: [Link]

  • Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Available at: [Link]

  • 1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • 1,3-Difluoro-benzene - Optional[19F NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. Available at: [Link]

  • 1,4-Difluorobenzene | C6H4F2 | CID 10892 - PubChem. Available at: [Link]

  • 19F NMR Reference Standards:. Available at: [Link]

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. Available at: [Link]

  • The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V.l The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans - RSC Publishing. Available at: [Link]

  • Unusually Large Effects of Charge-assisted C-H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19 F NMR Shifts versus Thermochemistry - PubMed. Available at: [Link]

Sources

A Comparative Guide to the Validated LC-MS Method for Detecting 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol Impurities

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling

In pharmaceutical development, the identification and quantification of impurities in an Active Pharmaceutical Ingredient (API) are paramount to ensuring its safety and efficacy. For a chiral amino alcohol like 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol, a key building block in the synthesis of various therapeutic agents, rigorous impurity profiling is mandated by regulatory bodies worldwide. Impurities can arise from various stages, including synthesis, purification, and storage, and may include starting materials, by-products, intermediates, and degradation products. Even at trace levels, these impurities can impact the API's stability, bioavailability, and toxicity.

This guide details a robust, validated LC-MS method as the primary analytical technique for this purpose, owing to its high sensitivity, selectivity, and applicability to a wide range of polar, non-volatile compounds.

The Primary Analytical Approach: A Validated LC-MS Method

The selection of LC-MS is predicated on its ability to separate and detect thermally labile and polar molecules like 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol and its potential impurities without the need for derivatization, which is often a requirement for GC-MS analysis.[1]

Potential Impurities in 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol

Based on common synthetic routes for chiral amino alcohols, such as the asymmetric hydrogenation of α-amino ketones, potential impurities may include:

  • Unreacted Starting Materials: Such as the corresponding α-amino ketone.

  • By-products of Synthesis: Including products of incomplete reduction or side reactions like the formation of pyrroles and pyrazines.[1][2]

  • Enantiomeric Impurities: The incorrect enantiomer of the desired chiral amino alcohol.

  • Degradation Products: Arising from hydrolysis, oxidation, or photolysis. Common degradation pathways for phenylethanolamines involve oxidation of the amino group or the aromatic ring.[3]

Experimental Protocol: Validated LC-MS Method
  • API Sample Solution: Accurately weigh and dissolve approximately 25 mg of the 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol API in a 50 mL volumetric flask with a suitable diluent (e.g., 50:50 acetonitrile:water) to achieve a concentration of 0.5 mg/mL.

  • Standard Solution for Known Impurities: Prepare a stock solution of known impurities at a concentration of approximately 0.1 mg/mL. Further dilute to a working concentration of 0.5 µg/mL (0.1% of the API sample concentration).

  • Forced Degradation Sample Preparation: To demonstrate the stability-indicating nature of the method, forced degradation studies are essential.[4][5]

    • Acid Hydrolysis: Dissolve the API in 0.1 M HCl and heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Dissolve the API in 0.1 M NaOH and heat at 60°C for 4 hours. Neutralize with 0.1 M HCl.

    • Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid API to 105°C for 24 hours.

    • Photolytic Degradation: Expose the API solution to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.[6]

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separating polar aromatic compounds.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes, followed by a 5-minute hold and a 5-minute re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Detection: Full scan mode for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of known impurities.

Method Validation According to ICH Q2(R2) Guidelines

The developed LC-MS method must be validated to ensure its suitability for its intended purpose.[7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the API from its known impurities and degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: The closeness of the test results to the true value. This is determined by spike recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8]

Expected Performance Data for the Validated LC-MS Method
ParameterExpected Value
Specificity Baseline separation of all known impurities and degradation products.
Linearity (r²) ≥ 0.99 for all impurities.
Accuracy (% Recovery) 90.0% - 110.0%
Precision (% RSD) ≤ 5.0% for repeatability and intermediate precision.
LOD ~0.01% of the API concentration.
LOQ ~0.03% of the API concentration.

Comparative Analysis of Alternative Analytical Techniques

While LC-MS is the preferred method for this application, it is instructive to compare its performance with other common analytical techniques for impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1]

  • Applicability: Direct analysis of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol by GC-MS is challenging due to its low volatility and thermal lability. Derivatization is often required to increase volatility, which adds complexity to the sample preparation and can introduce new impurities.[9]

  • Advantages: Excellent separation efficiency for volatile compounds and well-established libraries for compound identification.

  • Disadvantages: Not suitable for non-volatile or thermally labile compounds without derivatization. The high temperatures of the injector and column can cause degradation of the analyte.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS offers high separation efficiency, particularly for charged and polar molecules, and is a valuable complementary technique to LC-MS.[10][11]

  • Applicability: CE-MS is well-suited for the analysis of chiral amino alcohols and their impurities. Its unique separation mechanism, based on the charge-to-size ratio, can provide different selectivity compared to LC.[12][13]

  • Advantages: High separation efficiency, low sample and solvent consumption, and excellent for chiral separations.[11]

  • Disadvantages: Lower sensitivity compared to LC-MS due to the small injection volumes. The interface between the CE capillary and the mass spectrometer can be less robust than in LC-MS systems.[10]

Performance Comparison of Analytical Techniques
FeatureLC-MSGC-MSCE-MS
Analyte Suitability Polar, non-volatile, thermally labile compoundsVolatile, thermally stable compounds (or derivatized)Charged, polar compounds
Sample Preparation Minimal (dissolution)Often requires derivatizationMinimal (dissolution)
Sensitivity High (ng/mL to pg/mL)High for volatile analytesModerate to High
Selectivity HighHighVery High
Analysis Time 15-30 minutes20-40 minutes10-25 minutes
Robustness HighHighModerate
Cost HighModerateModerate to High

Visualizing the Workflow and Comparisons

Experimental Workflow for Validated LC-MS Method

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_validation Method Validation (ICH Q2) API API Sample LC HPLC/UHPLC Separation (C18 Column) API->LC Impurity_Std Impurity Standards Impurity_Std->LC Forced_Deg Forced Degradation Samples Forced_Deg->LC MS Mass Spectrometry (ESI+, Full Scan/SIM/MRM) LC->MS Eluent Specificity Specificity MS->Specificity Linearity Linearity MS->Linearity Accuracy Accuracy MS->Accuracy Precision Precision MS->Precision LOQ_LOD LOQ/LOD MS->LOQ_LOD technique_comparison cluster_lcms LC-MS cluster_gcms GC-MS cluster_cems CE-MS Analyte 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol (Polar, Non-Volatile) LCMS_Node High Suitability Minimal Sample Prep High Sensitivity Analyte->LCMS_Node Preferred Method GCMS_Node Low Suitability (Direct) Requires Derivatization Risk of Degradation Analyte->GCMS_Node Challenging CEMS_Node High Suitability Excellent for Chiral Lower Sensitivity Analyte->CEMS_Node Complementary Method

Caption: Comparison of analytical techniques.

Conclusion

The validated LC-MS method presented in this guide offers a robust, sensitive, and selective approach for the detection and quantification of impurities in 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol. Its applicability to polar, non-volatile compounds without the need for derivatization makes it superior to GC-MS for this specific application. While CE-MS provides a valuable complementary technique, particularly for chiral separations, LC-MS remains the cornerstone for routine impurity profiling in a regulatory environment. The detailed experimental protocols and validation framework provided herein serve as a comprehensive resource for researchers and scientists in the pharmaceutical industry, ensuring the development of safe and high-quality drug substances.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. [Link]

  • Vanhoenacker, G., et al. (2000). A Comparison of CE–MS and LC–MS for Peptide Samples. LCGC International, 18(1), 46–55. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Wikipedia. (2024). Phenethylamine. [Link]

  • Li, Z., et al. (2023). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. JACS Au. [Link]

  • Bakshi, M., & Singh, S. (2002). Forced degradation and impurity profiling: recent trends. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1048. [Link]

  • Kumar, A., et al. (2025). Advances in capillary electrophoresis-mass spectrometry for pharmaceutical analysis. Asian Journal of Pharmaceutics, 19(1). [Link]

  • Mischak, H., et al. (2014). Comparison of CE-MS/MS and LC-MS/MS sequencing demonstrates significant complementarity in natural peptide identification in human urine. Electrophoresis, 35(7), 1060-4. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-826. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Catalytic Hydrogenation. [Link]

  • Singh, B., et al. (2019). Comparison of LC and CE with examples of impurity profiling of drugs. TrAC Trends in Analytical Chemistry, 112, 274-287. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-327. [Link]

  • Li, Y., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules, 25(5), 1234. [Link]

  • Pistos, I. A., et al. (2010). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Agricultural and Food Chemistry, 58(22), 11904-11909. [Link]

  • ResearchGate. (2016). What are the steps to follow to develop and validate an HPLC-MS/MS method?[Link]

  • Academically. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). LOD and LOQ values computed according to different criteria. [Link]

  • Wikipedia. (2024). Phenylethanolamine. [Link]

  • Naidu, G. C. R., & Sudhakar, C. (2021). LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. RASĀYAN Journal of Chemistry, 14(1), 510-515. [Link]

  • Snow, N. H. (2021). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). LCGC North America, 39(5), 224-229. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12699-12733. [Link]

  • Juszczyk, P., Kasprzykowska, R., & Kołodziejczyk, A. S. (2003). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Letters in Peptide Science, 10(1), 79-82. [Link]

  • Reddy, M. S., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. The Journal of Organic Chemistry. [Link]

  • Rahman, M. M., & Islam, M. R. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(5), 621-633. [Link]

  • Dolan, J. W. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • Chen, F. F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 808940. [Link]

  • Periasamy, M. (2007). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA, 61(4), 195-200. [Link]

  • El-Faham, A., et al. (2021). Recent progress in the chemistry of β-aminoketones. RSC Advances, 11(48), 30251-30276. [Link]

  • Al-Harrasi, A., et al. (2019). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 24(13), 2491. [Link]

  • European Union Reference Laboratory for Dioxins and PCBs in Feed and Food. (2014). Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. [Link]

  • Gomtsyan, A. (2000). Direct Synthesis of β-Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction. Organic Letters, 2(1), 11-13. [Link]

  • Wang, H., et al. (2018). Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones. Organic & Biomolecular Chemistry, 16(34), 6213-6217. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol, a compound that, while integral to specific research pathways, requires meticulous handling and disposal due to its chemical properties. This document is designed to be your preferred resource, offering clarity and actionable procedures that extend beyond the product to ensure a culture of safety and compliance in your laboratory.

Part 1: Immediate Safety and Handling Protocols

Before initiating any disposal procedure, a thorough understanding of the immediate risks and the necessary personal protective equipment (PPE) is crucial. The structural components of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol suggest potential for skin and eye irritation, and possible toxicity if ingested or inhaled.[2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A non-negotiable aspect of handling this and any laboratory chemical is the correct and consistent use of PPE.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against accidental splashes which could cause serious eye irritation.[2][3][4]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can lead to irritation or absorption of the chemical.[1][2]
Body Protection A standard laboratory coat.Shields the wearer's skin and clothing from spills.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large spills or in poorly ventilated areas.Minimizes the risk of inhaling aerosols or dust, which may cause respiratory tract irritation.[2][3][5]
Emergency Exposure Procedures

In the event of accidental exposure, immediate and correct action can significantly mitigate harm.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[2][3] Remove any contaminated clothing.

  • Eye Contact: Flush the eyes cautiously with water for at least 15 minutes.[2][3] If present and easy to do, remove contact lenses. Seek immediate medical attention.[2][3][4]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2][3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol is that it should never be disposed of down the drain or in regular trash.[1][2][6] It must be treated as hazardous waste and handled by a licensed chemical waste disposal service.

Waste Segregation: The Foundation of Safe Disposal

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Designate a Specific Waste Container: Use a clearly labeled, sealed container specifically for 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol waste.

  • Material Compatibility: Ensure the container is made of a material compatible with amino alcohols. High-density polyethylene (HDPE) is generally a suitable choice.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, such as acids, bases, or oxidizers, unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[7][8]

Waste Container Labeling: Clarity for Compliance

Accurate and detailed labeling is a legal and safety requirement.

  • Primary Label: The container must be clearly marked with "Hazardous Waste."

  • Chemical Identification: Include the full chemical name: "2-Amino-2-(2,3-difluorophenyl)ethan-1-ol."

  • Hazard Pictograms: Affix appropriate GHS pictograms. Based on similar compounds, this would likely include the "Exclamation Mark" for irritant and potentially "Health Hazard."

On-site Storage and Handling of Waste

Proper storage while awaiting pickup is essential to maintain a safe laboratory environment.

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][9]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Container Integrity: Regularly inspect the container for any signs of degradation or leakage.

Arranging for Professional Disposal
  • Contact Your EHS Office: Your institution's Environmental Health and Safety office is your primary resource for coordinating hazardous waste disposal.

  • Licensed Waste Contractor: The EHS office will arrange for a licensed chemical waste disposal contractor to pick up the waste.[1][2]

  • Documentation: Ensure all necessary paperwork is completed accurately for the waste manifest.

Decontamination of Empty Containers

Empty containers that once held 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol must be decontaminated before they can be considered non-hazardous.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent such as ethanol or acetone.[1]

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste along with the chemical.[1]

  • Final Disposal: Once properly decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste.[1]

Part 3: Visualization of the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation & Handling cluster_storage On-Site Management cluster_disposal Final Disposal Prep Don Appropriate PPE Segregate Segregate Waste Stream Prep->Segregate Label Label Waste Container Segregate->Label Store Store in Designated Area Label->Store Inspect Regularly Inspect Container Store->Inspect ContactEHS Contact EHS for Pickup Inspect->ContactEHS Manifest Complete Waste Manifest ContactEHS->Manifest Decontaminate Triple Rinse Empty Containers Manifest->Decontaminate DisposeRinsate Dispose of Rinsate as Hazardous Decontaminate->DisposeRinsate

Caption: Disposal workflow for 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol.

Part 4: Regulatory Context and Fluorinated Compounds

It is important to address the context of fluorinated compounds in the current regulatory landscape. The U.S. Environmental Protection Agency (EPA) is increasing its focus on per- and polyfluoroalkyl substances (PFAS) due to their persistence in the environment.[10][11] While 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol is a fluorinated organic compound, it does not currently fall under the specific list of PFAS compounds that the EPA has designated for priority action.[11][12] However, the field of environmental regulation is dynamic. The recommended disposal method of incineration by a licensed hazardous waste facility is in line with the EPA's interim guidance on the destruction of some fluorinated organic compounds.[10][13]

Conclusion: A Commitment to Safety and Scientific Integrity

The proper disposal of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental responsibility, and scientific excellence. By adhering to these detailed protocols, you not only ensure compliance with regulations but also foster a culture of safety that is foundational to innovative research. This guide is intended to empower you with the knowledge and procedures necessary to handle this compound with the care and respect it requires.

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. Available at: [Link]

  • Safety Data Sheet. Angene Chemical. Available at: [Link]

  • Safety Data Sheet. AAPPTec. Available at: [Link]

  • Safety Data Sheet. U.S. Food and Drug Administration. Available at: [Link]

  • AMINO ALCOHOL EA Safety Data Sheet. Nippon Nyukazai Co., Ltd. Available at: [Link]

  • Safety Data Sheet. Procter & Gamble. Available at: [Link]

  • Listing of Specific Per- and Polyfluoroalkyl Substances as Hazardous Constituents. U.S. Environmental Protection Agency. Available at: [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. Available at: [Link]

  • 2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride. American Elements. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Available at: [Link]

  • Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. JD Supra. Available at: [Link]

  • DRAFT.EPA.PFAS Disposal-022221-CLEAN_numbered. Environmental Working Group. Available at: [Link]

  • Chemical waste | Hazardous Waste Management. McGill University. Available at: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Available at: [Link]

  • Permissible Exposure Limits - Annotated Tables. Occupational Safety and Health Administration. Available at: [Link]

  • 1910.119 App C - Compliance Guidelines and Recommendations for Process Safety Management (Nonmandatory). Occupational Safety and Health Administration. Available at: [Link]

  • Green Job Hazards - Biofuels: Chemical Reactivity Hazards. Occupational Safety and Health Administration. Available at: [Link]

  • 1926.55 - Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration. Available at: [Link]

Sources

Personal protective equipment for handling 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol

[1]

Executive Summary & Chemical Profile

This guide provides an operational safety framework for handling 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol . As a fluorinated

Chemical Identity
ParameterDetail
Chemical Name 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol
CAS Number 2990738-94-6 (Hydrochloride salt variant often supplied)
Molecular Formula C

H

F

NO
Physical State White to off-white solid (powder/crystalline)
Solubility Soluble in DMSO, Methanol; sparingly soluble in non-polar solvents.[1][2]

Hazard Logic & Risk Assessment

To effectively protect yourself, you must understand the mechanism of the hazard, not just the regulation.

The "Why" Behind the Hazard
  • Amine Functionality: The primary amine group (-NH

    
    ) is basic and nucleophilic. Upon contact with moist mucous membranes (eyes, lungs), it can protonate, generating hydroxide ions locally. This leads to chemical irritation  or caustic burns  depending on concentration.
    
  • Fluorination: The 2,3-difluoro substitution increases lipophilicity compared to non-fluorinated analogs. This enhances skin permeability , meaning the compound can penetrate the stratum corneum faster than simple amino alcohols, carrying potential systemic toxicity.

  • Physical Form: As a fine powder, the risk of inhalation is the primary vector of exposure. Airborne dust can cause severe respiratory tract irritation (H335).

Core Hazard Classifications (GHS):

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[3]

  • Note: Treat as H314 (Causes severe skin burns) if handling >1g quantities or in concentrated solution, due to the alkaline nature of the free base.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection ZoneStandard (EU/US)Specific RequirementRationale
Respiratory EN 149 / NIOSHFume Hood (Primary) or N95/P100 (Secondary)Engineering controls are superior.[1] If weighing outside a hood, a P100 respirator is mandatory to block fine particulates.
Ocular EN 166 / ANSI Z87.1Chemical Splash Goggles Safety glasses are insufficient for powders that can drift behind lenses. Goggles provide a seal against dust and splashes.
Dermal (Hand) EN 374Double Nitrile Gloves (0.11mm min)The outer glove protects against gross contamination; the inner glove acts as a barrier during doffing.
Dermal (Body) ISO 13688Lab Coat (Cotton/Poly) + Tyvek SleevesTyvek sleeves prevent powder accumulation on the wrists, a common contact dermatitis zone.

Operational Handling Protocol

This protocol uses a "Zone of Control" approach to minimize contamination.

Phase 1: Preparation
  • Engineering Check: Verify Fume Hood face velocity is >0.5 m/s.

  • De-Clutter: Remove unnecessary equipment from the hood to prevent airflow turbulence.

  • Staging: Place a disposable absorbent mat (benchkote) in the center of the hood. This defines the "Hot Zone."

Phase 2: Weighing & Transfer[1]
  • Step 1: Open the secondary container (aluminum bag/box) inside the hood.

  • Step 2: Use an anti-static weighing boat. Static charge can cause fluorinated powders to "jump," creating invisible aerosols.

  • Step 3: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Step 4: Immediately after weighing, recap the stock bottle and seal with Parafilm before removing it from the Hot Zone.

Phase 3: Solubilization[1]
  • Caution: Dissolution in protic solvents (Methanol, Water) may be exothermic.

  • Add solvent slowly to the solid.

  • Once in solution, the inhalation risk decreases, but the dermal absorption risk increases (the solvent acts as a vehicle carrier).

Phase 4: Spill Management

Scenario: 500mg powder spill in the hood.

  • Do NOT blow or use a brush (creates dust).

  • Cover the spill with a paper towel dampened with acetone or methanol.

  • Wipe inward from the periphery to the center.

  • Dispose of the towel as solid hazardous waste.

Workflow Visualization

The following diagram illustrates the "Safety Decision Tree" for handling this compound based on quantity and physical state.

SafetyProtocolStartStart: Handling 2-Amino-2-(2,3-difluorophenyl)ethan-1-olStateCheckCheck Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidSolutionIn SolutionStateCheck->SolutionQuantCheckQuantity > 100mg?Solid->QuantCheckSolventCheckSolvent Type?Solution->SolventCheckHoodMandatoryMANDATORY: Fume Hood+ Goggles + Double NitrileQuantCheck->HoodMandatoryYesBalanceEnclosureBalance Enclosure Allowed+ N95 MaskQuantCheck->BalanceEnclosureNoDMSODMSO/DMF (Penetrating)SolventCheck->DMSOVolatileEthanol/DCM (Volatile)SolventCheck->VolatileActionDMSOHigh Absorption Risk:Change gloves every 15 minsDMSO->ActionDMSOActionVolatileInhalation Risk:Keep capped in HoodVolatile->ActionVolatile

Figure 1: Decision logic for PPE and Engineering Controls based on physical state and solvent vehicle.

Disposal & Emergency Procedures

Disposal Protocol

Do not dispose of down the drain. Fluorinated organic amines require specific incineration to prevent the formation of HF (Hydrofluoric Acid) in standard waste streams.

  • Segregation: Collect in a dedicated "Halogenated Organic Waste" container.

  • Labeling: Explicitly label "Contains Organic Fluorine."

  • Destruction: Must be burned in a chemical incinerator equipped with an afterburner and scrubber.

First Aid (Self-Validating Steps)[1]
  • Eye Contact: Flush for 15 minutes. Validation: The eye should feel cool, and the gritty sensation should subside. If pain persists, the flushing was insufficient—continue.

  • Skin Contact: Wash with soap and water.[3][5][6][7] Validation: Use a pH strip on the wet skin; if it reads basic (> pH 8), you have not removed all the amine. Continue washing.

References

  • PubChem. (2023). Compound Summary: Amino-phenylethanol derivatives. National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2023). C&L Inventory: Fluorinated Amino Alcohols. Retrieved from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。